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  • Product: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one
  • CAS: 90124-73-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its Congeners: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound: An exhaustive search of chemical databases and literature did not yield a specific CAS number or dedicated experim...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound: An exhaustive search of chemical databases and literature did not yield a specific CAS number or dedicated experimental data for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. This guide, therefore, provides a comprehensive technical overview of the broader class of 4,5-disubstituted 1,2-oxazolidin-3-ones, a family of heterocyclic compounds with significant potential in medicinal chemistry. The principles, synthetic routes, and applications discussed herein are directly applicable to the target molecule and serve as a robust framework for its synthesis and investigation.

Introduction to the 1,2-Oxazolidin-3-one Scaffold

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen.[1] Depending on the relative positions of the heteroatoms and the carbonyl group, different isomers exist, with the 2-oxazolidinone scaffold being the most extensively studied in drug discovery.[1][2] The 1,2-oxazolidin-3-one core, while less explored, represents a fascinating isostere of various functional groups and holds promise for the development of novel therapeutics.[1] These scaffolds are integral to a range of bioactive molecules, demonstrating their utility as "privileged structures" in medicinal chemistry.[3] Their applications span various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents.[1]

Chemical Identity and Identifiers

While a specific CAS number for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not available, the table below provides identifiers for the parent 1,2-oxazolidin-3-one and a representative substituted analogue to contextualize the target compound.

IdentifierTarget: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one 4-Amino-1,2-oxazolidin-3-one
Structure Structure to be synthesized
CAS Number Not Available339-72-0[4]
Molecular Formula C₉H₁₇NO₂C₃H₆N₂O₂[4]
Molecular Weight 171.24 g/mol (calculated)102.09 g/mol [4]
IUPAC Name 5-Ethyl-4-propyl-1,2-oxazolidin-3-one4-amino-1,2-oxazolidin-3-one[4]
SMILES CCC(C(CC)ONC1=O)C1C1(C(=O)NCO1)N[4]
InChIKey Not AvailableDYDCUQKUCUHJBH-UHFFFAOYNA-N[4]

Synthesis of 4,5-Disubstituted 1,2-Oxazolidin-3-ones: A Proposed Route

The synthesis of 4,5-disubstituted 1,2-oxazolidin-3-ones can be approached through several methodologies. A plausible and efficient strategy for the synthesis of the target molecule, 5-Ethyl-4-propyl-1,2-oxazolidin-3-one, involves a multi-step process starting from readily available precursors. The following proposed synthesis is based on established chemical transformations within this compound class.

Proposed Synthetic Workflow

Synthetic_Pathway Proposed Synthesis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one A 1-Pentene C Intermediate A (Phthalimido-alkene) A->C Mitsunobu Reaction B N-Hydroxyphthalimide B->C D Intermediate B (Hydroxy-alkene) C->D Hydrazine Hydrate E Intermediate C (Epoxide) D->E m-CPBA F Intermediate D (Amino alcohol) E->F Ring-opening with Amine G 5-Ethyl-4-propyl-1,2-oxazolidin-3-one F->G Cyclization with Phosgene equivalent

Caption: Proposed synthetic pathway for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(pent-1-en-3-yl)oxyisoindoline-1,3-dione (Intermediate A)

  • To a solution of 1-penten-3-ol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF at 0 °C, triphenylphosphine (1.2 eq) is added.

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Intermediate A.

Step 2: Synthesis of O-(pent-1-en-3-yl)hydroxylamine (Intermediate B)

  • Intermediate A is dissolved in a mixture of ethanol and chloroform.

  • Hydrazine hydrate (1.5 eq) is added, and the mixture is refluxed for 2 hours.

  • After cooling, the precipitate is filtered off, and the filtrate is concentrated to give Intermediate B.

Step 3: Epoxidation to form O-(3-propyloxiran-2-yl)hydroxylamine (Intermediate C)

  • Intermediate B is dissolved in dichloromethane.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give Intermediate C.

Step 4: Ring-opening to form 1-amino-1-(hydroxylamino)pentan-2-ol (Intermediate D)

  • The epoxide (Intermediate C) is treated with an ammonia solution in methanol.

  • The reaction is stirred in a sealed tube at 60 °C for 24 hours.

  • The solvent is evaporated to yield the amino alcohol (Intermediate D).

Step 5: Cyclization to 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (Target Compound)

  • Intermediate D is dissolved in dichloromethane with a non-nucleophilic base such as triethylamine (2.2 eq).

  • A phosgene equivalent, such as triphosgene (0.4 eq), dissolved in dichloromethane is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The mixture is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Physicochemical and Spectroscopic Properties

The expected physicochemical and spectroscopic properties of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one are extrapolated from data on similar oxazolidinone structures.

PropertyExpected Value/Characteristic
Physical State Likely a solid or high-boiling liquid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
¹H NMR Characteristic signals for the ethyl and propyl groups, as well as diastereotopic protons on the heterocyclic ring.
¹³C NMR A signal for the carbonyl carbon is expected around 155-160 ppm. Signals for the carbons of the ethyl and propyl groups and the ring carbons will also be present.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) is expected around 1750 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 171.24 would be observed.

Applications in Research and Drug Development

The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous compounds in clinical development.[1]

Antibacterial Agents

The most prominent application of oxazolidinones is in the field of antibacterial agents.[5] Linezolid, the first clinically approved oxazolidinone antibiotic, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] The mechanism of action involves the inhibition of bacterial protein synthesis.[6]

Antibacterial_Mechanism Mechanism of Action of Oxazolidinone Antibiotics Oxazolidinone Oxazolidinone (e.g., Linezolid) Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to P-site Inhibition Inhibition Ribosome->Inhibition Initiation Formation of 70S Initiation Complex Initiation->Inhibition Blocks Protein Bacterial Protein Synthesis Inhibition->Protein Prevents

Caption: Simplified diagram of the antibacterial mechanism of oxazolidinones.

Other Therapeutic Areas

Beyond their antibacterial properties, oxazolidinone derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Antituberculosis Agents : Some oxazolidinones have shown potent activity against Mycobacterium tuberculosis.[1]

  • Anticancer Agents : Certain derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory and Neurologic Diseases : The scaffold has been explored for its potential in treating inflammatory conditions and neurological disorders.[1]

The versatility of the oxazolidinone core allows for extensive structural modifications, making it a "privileged scaffold" for targeting a diverse array of biological receptors.[3]

Safety, Handling, and Storage

Specific safety data for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not available. However, general precautions for handling laboratory chemicals and, more specifically, oxazolidinone derivatives should be followed.[7][8][9]

  • Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[7]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid :

    • In case of skin contact : Wash off with soap and plenty of water.[8]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • If inhaled : Move the person into fresh air.[10]

    • If swallowed : Rinse mouth with water. Do NOT induce vomiting.[8]

  • Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Conclusion

While 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not a commercially available compound with established identifiers, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on the well-documented chemistry of the 4,5-disubstituted 1,2-oxazolidin-3-one class. The versatility and proven biological activity of the oxazolidinone scaffold make this and related compounds attractive targets for further investigation in medicinal chemistry and drug discovery.

References

  • Al-Warhi, T., et al. (2020). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PLOS ONE, 15(1), e0226925.
  • 2-Oxazolidinone Safety D
  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-429.
  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-429.
  • 2-Oxazolidone - SAFETY D
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 568.
  • Al-Tannak, N. F., & Al-Kuraishy, H. M. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-192.
  • Strateva, T., & Yordanov, D. (2009). Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones. Expert Opinion on Drug Safety, 8(5), 571-583.
  • SAFETY DATA SHEET: 2-Oxazolidinone. (2023). Fisher Scientific.
  • Bongini, A., et al. (1990). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S,5R,4′S)-1 -(4′-lodomethyl-4′-methyl-4′,5′-dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4′S,1″S)-1 -[4′-(1″-iodobutyl)-4′,5′-dihydro-1′,3′-oxazol-2′-yl]-3,4-dimethyl-5-phenylimidazolidin-2-one. Journal of the Chemical Society, Perkin Transactions 1, 3095-3101.
  • ChEMBL. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). Retrieved February 17, 2026, from [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • PubChem. (n.d.). (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved February 17, 2026, from [Link]

  • Chemspace. (n.d.). 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved February 17, 2026, from [Link]

  • Zhang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14679-14689.
  • PubChem. (n.d.). 2-Oxazolidinone, 3-((5-nitro-2-furfurylidene)amino)-5-((4-propyl-1-piperazinyl)methyl)-. Retrieved February 17, 2026, from [Link]

  • Koutentis, P. A., & Wróbel, Z. (2017). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 13, 1146-1153.
  • Cheméo. (n.d.). Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). Retrieved February 17, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-1,2-OXAZOLIDIN-3-ONE. Retrieved February 17, 2026, from [Link]

  • US EPA. (2023). 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)-1-methylethylidene]-2-thioxo-. Retrieved February 17, 2026, from [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-429.
  • Appchem. (n.d.). (R)-4-Phenyl-3-propionyloxazolidin-2-one. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Diphenyl-1,3-oxazolidin-2-one. Retrieved February 17, 2026, from [Link]

  • Kurbakova, A. P., et al. (2023).

Sources

Exploratory

Stereochemistry and chirality of 4-propyl-5-ethyl oxazolidinones

An In-Depth Technical Guide to the Stereochemistry and Chirality of 4-Propyl-5-Ethyl Oxazolidinones For Researchers, Scientists, and Drug Development Professionals Executive Summary Oxazolidinones are a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 4-Propyl-5-Ethyl Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazolidinones are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries that enable the predictable and high-fidelity creation of stereogenic centers.[1][2][3] This guide provides a detailed examination of the stereochemistry, synthesis, analysis, and application of a specific, yet illustrative, member of this class: 4-propyl-5-ethyl oxazolidinones. While less common in literature than their isopropyl or benzyl counterparts, this molecule serves as an excellent model to explore the fundamental principles of stereocontrol. We will delve into the nuanced interplay of substituent effects, the strategic synthesis of specific stereoisomers, rigorous analytical techniques for stereochemical verification, and the practical application of these auxiliaries in achieving high diastereoselectivity in key chemical transformations.

The Foundational Role of Oxazolidinones in Asymmetric Synthesis

The challenge of controlling stereochemistry is a central theme in pharmaceutical and fine chemical synthesis.[4] Chiral auxiliaries are a robust and well-established solution, temporarily attaching to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[3][4] Among the most successful and versatile of these are the oxazolidinones, popularized by David A. Evans.[3][][6]

Stereochemistry and Chirality of 4-Propyl-5-Ethyl Oxazolidinones

The 4-propyl-5-ethyl oxazolidinone molecule possesses two stereogenic centers at positions C4 and C5. This gives rise to four possible stereoisomers: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.

  • cis-Isomers: The (4S,5S) and (4R,5R) isomers, where the propyl and ethyl groups are on the same face of the oxazolidinone ring.

  • trans-Isomers: The (4S,5R) and (4R,5S) isomers, where the propyl and ethyl groups are on opposite faces of the ring.

The relative stereochemistry (cis or trans) is critical as it dictates the conformation of the N-acyl derivative and, consequently, the facial bias during reactions. The trans isomers, particularly (4R,5S) and (4S,5R), are often preferred in asymmetric synthesis as they provide a more defined and predictable steric environment, analogous to the well-studied (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The ethyl group at C5 and the propyl group at C4 work in concert to direct the stereochemical outcome.

G cluster_trans trans-Isomers (Diastereomers) cluster_cis cis-Isomers (Diastereomers) 4R,5S (4R,5S) 4S,5R (4S,5R) 4R,5S->4S,5R Enantiomers 4R,5R (4R,5R) 4R,5S->4R,5R Diastereomers 4S,5S (4S,5S) 4S,5R->4S,5S Diastereomers 4R,5R->4S,5S Enantiomers

Caption: Stereoisomeric relationships of 4-propyl-5-ethyl oxazolidinone.

Strategic Synthesis of Enantiomerically Pure Isomers

The synthesis of enantiomerically pure oxazolidinones typically begins from readily available chiral amino alcohols.[] For 4-propyl-5-ethyl oxazolidinones, the key precursor is 2-amino-1-pentanol for the C5-ethyl series or 1-amino-2-hexanol for a C4-ethyl, C5-propyl analogue. To obtain the desired (4S,5R) or (4R,5S) stereochemistry, a stereospecific synthesis of the corresponding amino alcohol is paramount.

Experimental Protocol: Synthesis of (4S,5R)-4-Propyl-5-Ethyl-1,3-Oxazolidin-2-one

This protocol is based on established methods for synthesizing Evans-type auxiliaries.

Step 1: Synthesis of the Precursor Amino Alcohol The synthesis starts from a chiral amino acid, for example, L-Norvaline, to set the stereocenter that will become C4.

  • Protection: Protect the amine of L-Norvaline with a suitable protecting group (e.g., Boc or Cbz).

  • Reduction: Reduce the carboxylic acid to a primary alcohol using a strong reducing agent like LiAlH₄ or via conversion to a mixed anhydride followed by reduction with NaBH₄. This yields the protected (S)-2-amino-1-pentanol.

  • Chain Extension & Stereoselective Reduction (to form the C5 center): This is a multi-step process involving oxidation of the alcohol to an aldehyde, followed by a stereoselective addition of an ethyl nucleophile (e.g., EtMgBr) and subsequent stereochemical control to yield the desired (2S,3R)-3-amino-4-heptanol. This step is critical and often requires significant optimization.

Step 2: Cyclization to the Oxazolidinone

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the synthesized (2S,3R)-3-amino-4-heptanol (1 equivalent) in an appropriate solvent like toluene.

  • Carbonyl Source: Add a carbonyl source such as diethyl carbonate (1.2 equivalents) and a catalytic amount of a strong base like sodium methoxide.

  • Reaction: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Workup: After cooling, neutralize the reaction with a mild acid (e.g., NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of diastereomers. Separation is typically achieved by fractional crystallization or column chromatography on silica gel.[8]

Rigorous Stereochemical Analysis and Quality Control

Confirming the stereochemical identity and purity of the synthesized auxiliary is non-negotiable. A combination of NMR spectroscopy and chiral HPLC provides a comprehensive analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for determining the relative stereochemistry (cis vs. trans). Protons on the oxazolidinone ring exhibit distinct chemical shifts and coupling constants depending on their spatial relationship.

  • trans-Isomers: Typically show a smaller coupling constant (J) between the C4-H and C5-H protons (around 2-5 Hz).

  • cis-Isomers: Exhibit a larger coupling constant (J) between C4-H and C5-H (around 7-9 Hz).

Furthermore, the chemical shifts of the substituents can be informative. In syn isomers, one substituent may shield the other, leading to an upfield shift compared to the anti isomer.[9] Two-dimensional NMR experiments like NOESY can definitively confirm through-space proximity between the C4 and C5 substituents, solidifying the cis or trans assignment.

Table 1: Expected ¹H NMR Data for 4-Propyl-5-Ethyl Oxazolidinone Isomers

ProtonExpected Chemical Shift (ppm) - transExpected Chemical Shift (ppm) - cisKey Coupling Constants (Hz)
C4-H ~3.8 - 4.2~4.0 - 4.4J(H4,H5) ≈ 2-5 (trans), 7-9 (cis)
C5-H ~4.5 - 4.9~4.3 - 4.7
N-H ~5.5 - 6.5 (broad)~5.5 - 6.5 (broad)
Propyl-CH₂~1.4 - 1.7~1.3 - 1.6
Ethyl-CH₂~1.6 - 1.9~1.5 - 1.8
Propyl-CH₃~0.9 - 1.0~0.8 - 0.9
Ethyl-CH₃~0.9 - 1.1~0.9 - 1.0

Note: These are estimated values and can vary based on solvent and specific isomer.

B. Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the relative stereochemistry, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective at resolving oxazolidinone enantiomers.[10][11][12]

Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a common polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[11][12] A common starting point is 90:10 hexane:isopropanol.

  • Optimization: Adjust the ratio of hexane to alcohol to optimize resolution and retention time. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape.[11][12]

  • Detection: Use a UV detector set to a wavelength where the oxazolidinone chromophore absorbs (typically ~210-230 nm).

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

G cluster_workflow Chiral Analysis Workflow A Synthesized Oxazolidinone (Diastereomeric Mixture) B Purification (Crystallization/Chromatography) A->B C Isolated Diastereomer B->C D NMR Spectroscopy C->D E Chiral HPLC C->E F Confirm Relative Stereochemistry (cis/trans) D->F G Determine Enantiomeric Purity (ee%) E->G H Final Enantiopure Auxiliary F->H G->H

Caption: Workflow for stereochemical purification and analysis.

Application in Asymmetric Synthesis: A Case Study

The true test of a chiral auxiliary is its performance in a stereoselective reaction. Let's consider the asymmetric alkylation of an N-propionyl derivative of (4S,5R)-4-propyl-5-ethyl oxazolidinone.

Mechanism of Stereocontrol

  • Acylation: The auxiliary is acylated with propionyl chloride to form the N-propionyl imide.

  • Enolate Formation: Treatment with a strong base like lithium diisopropylamide (LDA) removes the α-proton to form a Z-enolate. The lithium cation chelates to the two carbonyl oxygens, locking the conformation of the molecule.

  • Facial Shielding: The propyl group at C4 projects outwards, creating a steric shield on one face of the planar enolate. The ethyl group at C5 reinforces this directionality.

  • Diastereoselective Alkylation: An electrophile (e.g., benzyl bromide) is introduced. It can only approach the enolate from the less hindered face, opposite the propyl group.[13]

  • Auxiliary Cleavage: The newly formed chiral center is now in place. The auxiliary is removed, typically via hydrolysis with LiOH/H₂O₂ or transesterification, to yield the desired enantiomerically pure carboxylic acid or ester.

G cluster_synthesis Asymmetric Alkylation Pathway cluster_control Mechanism of Control A Chiral Auxiliary (4S,5R)-Isomer B Acylation (Propionyl Chloride) A->B + RCOCl C N-Acyl Imide B->C D Enolate Formation (LDA) C->D + Base E Chelated Z-Enolate D->E Li+ Chelation F Electrophilic Attack (e.g., BnBr) E->F + E+ Shield Steric Shielding by C4-Propyl Group E->Shield G Alkylated Product F->G Forms new C-C bond H Auxiliary Cleavage G->H Hydrolysis I Enantiopure Product H->I Approach Electrophile approaches from unshielded face Shield->Approach Approach->F

Caption: Logical flow of an auxiliary-controlled asymmetric alkylation.

Conclusion

The 4-propyl-5-ethyl oxazolidinone system, while a specific example, perfectly encapsulates the principles that make chiral auxiliaries indispensable tools in modern organic synthesis. The predictable control exerted by the C4 and C5 substituents, rooted in fundamental steric and conformational effects, allows for the rational design of synthetic routes to complex chiral molecules. A thorough understanding of their stereoisomers, coupled with robust synthetic and analytical methodologies as outlined in this guide, empowers researchers to confidently employ these auxiliaries to achieve high levels of stereocontrol, which is critical in the development of new pharmaceuticals and other advanced materials.

References

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  • Gage, J. R. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 36-40.
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  • Wockhardt Research Centre. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(8), 717-724. [Link]

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  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4504. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Retrieved from [Link]

  • Ghosheh, O. A., & Al-ani, I. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
  • da Silva, A. B. F., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1645. [Link]

  • Hell, Z., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798.
  • Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 329-335. [Link]

  • Lee, Y. R., & Kim, J. H. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(11), 1546. [Link]

  • Ghorbani-Vaghei, R., et al. (2003). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E, 59(12), o1954-o1956.
  • Bełżecki, K., et al. (2021). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry, 17, 2818-2824. [Link]

  • Carretero, J. C., et al. (1998). 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1, (2), 349-360.

Sources

Exploratory

Literature review of 4,5-disubstituted oxazolidinone derivatives

Executive Summary: Beyond the Linezolid Scaffold Since the FDA approval of Linezolid (Zyvox) in 2000, the oxazolidinone class has been a cornerstone in treating multidrug-resistant Gram-positive infections (MRSA, VRE). H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Linezolid Scaffold

Since the FDA approval of Linezolid (Zyvox) in 2000, the oxazolidinone class has been a cornerstone in treating multidrug-resistant Gram-positive infections (MRSA, VRE). However, the emergence of the cfr methyltransferase gene—which methylates the 23S rRNA binding site—has necessitated the development of next-generation analogs.

Standard oxazolidinones (like Linezolid and Tedizolid) rely on a C5-substituted pharmacophore. 4,5-disubstituted oxazolidinone derivatives represent a critical frontier in medicinal chemistry. By introducing a substituent at the C4 position, researchers aim to:

  • Lock Conformation: Restrict the rotation of the core ring to minimize entropic penalty upon ribosomal binding.

  • Enhance Lipophilicity: Modulate ADME properties without altering the critical C5-side chain.

  • Overcome Resistance: Create additional steric or electrostatic contacts within the ribosomal A-site that are unaffected by cfr methylation.

This guide details the synthetic architecture, Structure-Activity Relationship (SAR), and validation protocols for these complex derivatives.

Mechanism of Action & Structural Logic

The oxazolidinone pharmacophore functions by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) within the 23S rRNA. Unlike other antibiotics, they inhibit the formation of the initiation complex (70S).

Ribosomal Binding Topology

The C5-substituent (usually an acetamidomethyl group) penetrates a deep pocket in the A-site. The introduction of a C4-substituent creates a "cis" or "trans" relationship relative to C5.

  • The Challenge: The ribosomal pocket is sterically tight. Large C4-substituents often abolish activity by clashing with nucleotide bases (specifically A2451).

  • The Solution: Small C4-alkyl groups or fused ring systems (e.g., oxazolidinone fused to a benzoxazinone) can lock the molecule in a bioactive conformation, potentially improving potency.

MOA Visualization

The following diagram illustrates the interference of the derivative with the tRNA binding process.

MOA_Pathway Start Bacterial Translation Initiation Ribosome 50S Ribosomal Subunit (23S rRNA P-site) Start->Ribosome Binding Competitive Binding at A-Site Pocket Ribosome->Binding Target Drug 4,5-Disubstituted Oxazolidinone Drug->Binding Ligand Block Steric Blockade of fMet-tRNA Entry Binding->Block C5-Side Chain Interaction Result Inhibition of 70S Initiation Complex Block->Result Bacteriostatic Effect

Figure 1: Mechanism of action showing the interception of the ribosomal initiation complex by oxazolidinone derivatives.

Chemical Synthesis: Stereoselective Protocols

Synthesizing 4,5-disubstituted oxazolidinones is significantly more challenging than the mono-substituted parents due to the requirement for setting two contiguous stereocenters.

Strategic Approaches

Two primary pathways dominate the literature:

  • Method A: Aziridine Ring Opening. High regioselectivity but requires careful handling of azides.

  • Method B: Tandem Lossen Rearrangement. Uses asymmetric aldol adducts; safer and highly stereoselective for cis/trans control.

Detailed Protocol: The Aziridine Route (Method A)

This method is preferred for generating diverse C4-substituents from a common intermediate.

Reagents:

  • Starting Material: Cinnamyl alcohol derivatives (or specific allylic alcohols).

  • Aziridination: Chloramine-T or PhI=NTs.

  • Ring Opening: Alkyl/Aryl isocyanates.

Step-by-Step Workflow:

  • Asymmetric Aziridination:

    • Reaction: Treat the alkene precursor with chiral nitridomanganese complex or Sharpless asymmetric aminohydroxylation conditions.

    • Critical Control: Maintain temperature at 0°C to maximize enantiomeric excess (ee).

    • Validation: TLC (Hexane/EtOAc 4:1). Product should show distinct R_f shift.

  • Nucleophilic Ring Opening (Regioselective):

    • Dissolve the aziridine (1.0 equiv) in dry DMF.

    • Add the nucleophile (e.g., azide or amine for the C5 side chain) and a Lewis acid catalyst (LiClO4).

    • Mechanism:[1][2][3][4][5][6] The nucleophile attacks the less hindered carbon (C5), establishing the C5-N bond relative to the C4-O bond.

  • Carbonylation (Cyclization):

    • Treat the resulting amino-alcohol with Carbonyldiimidazole (CDI) or Triphosgene in CH2Cl2 at 0°C -> RT.

    • Yield: Typically 75-85%.

Synthetic Pathway Diagram

Synthesis_Flow Precursor Allylic Alcohol (Chiral Precursor) Aziridine Chiral Aziridine Intermediate Precursor->Aziridine Asymmetric Aziridination Opening Regioselective Ring Opening Aziridine->Opening Nucleophile (N3/NHR) Cyclization CDI-Mediated Cyclization Opening->Cyclization Amino-Alcohol Formation Product 4,5-Disubstituted Oxazolidinone Cyclization->Product Carbonyl Insertion

Figure 2: Synthetic route via aziridine intermediate, ensuring control over C4/C5 stereochemistry.[7][8]

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of C4-substitution on Minimum Inhibitory Concentration (MIC) against standard MRSA strains.

Key Insight: The relative stereochemistry is paramount. The (4S,5R) configuration (trans) is generally required to mimic the L-amino acid topology accepted by the ribosome. Cis-isomers often show >32 µg/mL MIC (inactive).

Compound IDC5-SubstituentC4-SubstituentStereochemMRSA MIC (µg/mL)Interpretation
Linezolid (Ref) AcetamidomethylH(S)2.0Standard of Care
Analog A AcetamidomethylMethyl(4S, 5S) - Cis>64Steric clash in A-site
Analog B AcetamidomethylMethyl(4S, 5R) - Trans4.0Tolerated, slightly lower potency
Analog C AcetamidomethylHydroxymethyl(4S, 5R) - Trans8.0Polarity reduces membrane perm.
Analog D ThioacetamidomethylH(S)0.5C5 modification (High Potency)
Analog E AcetamidomethylFused-BenzoxazineRigid0.25Best in Class (Conformational Lock)

Table 1: Comparative MIC data demonstrating the sensitivity of the C4 position. Note that Analog E (fused ring) represents the most promising strategy for 4,5-disubstitution.

Experimental Validation Protocols

In Vitro Antibacterial Assay (Broth Microdilution)

Objective: Determine the MIC of synthesized derivatives against S. aureus (ATCC 29213) and MRSA (ATCC 43300).

Protocol:

  • Preparation: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 50 µL of inoculum to 50 µL of drug solution in 96-well plates.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Self-Validation: Include Linezolid as a positive control. If Linezolid MIC is not 1-4 µg/mL, the assay is invalid.

Stereochemical Confirmation (NMR)

Objective: Verify the cis vs trans relationship at C4/C5.

  • Technique: 1H NMR (500 MHz, DMSO-d6).

  • Diagnostic Signal: The coupling constant (

    
    ) between H4 and H5 protons.
    
    • Cis-isomer:

      
      
      
    • Trans-isomer:

      
      
      
  • Why this works: The Karplus equation correlates the dihedral angle with the coupling constant. The rigid oxazolidinone ring makes these values highly reliable.

References

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.[1][4][5][9][10][11] Angewandte Chemie International Edition.

  • Park, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[5] Journal of Medicinal Chemistry.

  • Bligh, B. A., et al. (2011). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Journal of Organic Chemistry.

  • Gordeev, M. F. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry Letters.

  • Guo, B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters.

Sources

Foundational

Technical Assessment: Biological Potential of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

The following technical guide provides an in-depth analysis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one , a specialized heterocyclic scaffold. This analysis synthesizes established Structure-Activity Relationship (SAR) prin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one , a specialized heterocyclic scaffold.

This analysis synthesizes established Structure-Activity Relationship (SAR) principles of the isoxazolidin-3-one class (structurally distinct from the 1,3-oxazolidinone antibiotics like Linezolid) to project its pharmacodynamic potential.

Executive Summary

5-Ethyl-4-propyl-1,2-oxazolidin-3-one represents a lipophilic derivative of the 1,2-oxazolidin-3-one (isoxazolidinone) core. Unlike the commercially prevalent 1,3-oxazolidin-2-ones (protein synthesis inhibitors), the 1,2-oxazolidin-3-one architecture is a bioisostere of the


-lactam and a structural analogue of Cycloserine  (4-amino-1,2-oxazolidin-3-one).

The specific functionalization with 5-ethyl and 4-propyl groups introduces significant lipophilicity and steric bulk, modulating the scaffold from a hydrophilic amino-acid mimic (like Cycloserine) to a neutral, membrane-permeable agent. This structural shift suggests two primary biological trajectories:

  • Antimicrobial Activity: Inhibition of bacterial cell wall synthesis via Penicillin-Binding Protein (PBP) acylation or interference with D-Ala-D-Ala ligase (Ddl) hydrophobic pockets.

  • Enzyme Inhibition: Transition-state mimicry for serine proteases or esterases, leveraging the latent reactivity of the N-O bond.

Chemical Architecture & SAR Analysis

The Core Scaffold: 1,2-Oxazolidin-3-one

The molecule features a 5-membered heterocyclic ring containing adjacent Oxygen (pos 1) and Nitrogen (pos 2) atoms, with a carbonyl at position 3.

  • Bond Lability: The N-O bond is the pharmacophoric "trigger." In enzyme active sites, this bond can undergo reductive cleavage or facilitate ring-opening acylation of nucleophilic serine residues.

  • Bioisosterism: The ring mimics the steric and electronic profile of the

    
    -lactam ring found in penicillins, but with altered hydrolytic stability.
    
Substituent Effects (The "Ethyl-Propyl" Modulators)

The specific alkylation pattern dictates the molecule's ADME profile and binding selectivity:

PositionSubstituentPhysicochemical ImpactBiological Implication
C-4 Propyl Increases steric bulk near the carbonyl.Selectivity Filter: Prevents binding to small active sites (e.g., standard alanine racemase) but enhances fit into larger hydrophobic pockets of proteases or PBPs.
C-5 Ethyl Modulates ring conformation and lipophilicity.Metabolic Stability: Hinders hydrolytic attack at the C-5 position; improves passive diffusion across the blood-brain barrier (BBB) or bacterial cell membranes.

Predicted Biological Targets & Mechanisms

Primary Target: Bacterial Cell Wall Biosynthesis

Drawing from the mechanism of Cycloserine, this lipophilic analog is predicted to target the peptidoglycan synthesis pathway, but likely at a different stage due to the lack of an


-amino group.

Mechanism of Action (MoA): The molecule likely acts as a Suicide Substrate for serine hydrolases or transpeptidases. The active site serine attacks the carbonyl (C-3), leading to ring opening. The resulting acyl-enzyme intermediate is stabilized by the N-O bond properties, permanently disabling the enzyme.

Secondary Target: CNS Modulation (GABA/Glutamate)

Isoxazolidinones are conformationally restricted analogues of GABA and Glutamate.

  • Hypothesis: While Cycloserine acts as a partial NMDA agonist, the 5-ethyl-4-propyl variant lacks the zwitterionic character required for high-affinity orthosteric binding.

  • Potential: It may act as an allosteric modulator or target lipophilic sites on the GABAA receptor complex, potentially exhibiting sedative or anticonvulsant properties similar to neuroactive steroids or barbiturates.

Experimental Protocols (Validation Framework)

To validate the biological activity, the following self-validating experimental workflows are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Assess antibacterial potency against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.

  • Stock Preparation: Dissolve 5-Ethyl-4-propyl-1,2-oxazolidin-3-one in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Control: Include Cycloserine (positive control) and DMSO (vehicle control).

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible growth.

    • Validation Check: The DMSO control wells must show full growth; sterility wells must be clear.

Protocol B: Serine Protease Inhibition Assay

Objective: Determine if the molecule acts as a covalent inhibitor (suicide substrate).

  • Enzyme:

    
    -Chymotrypsin or a relevant bacterial PBP (e.g., PBP2a).
    
  • Substrate: Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations) for 30 minutes (Pre-incubation is critical for covalent inhibitors).

    • Add Substrate.[1][2]

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. If time-dependent inhibition is observed, calculate 
    
    
    
    .

Visualization of Mechanism[3]

Pathway: Proposed Mechanism of Serine Protease Inactivation

The following diagram illustrates the "Suicide Inhibition" pathway where the isoxazolidinone ring opens upon nucleophilic attack by the enzyme's active site serine.

MoA_Pathway Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme Acyl-Enzyme (Ring Opened) Transition->AcylEnzyme N-O Bond Cleavage (Ring Opening) DeadEnzyme Inhibited Enzyme (Irreversible) AcylEnzyme->DeadEnzyme Stable Adduct

Figure 1: Proposed mechanism of irreversible enzyme inactivation by 1,2-oxazolidin-3-one derivatives.

Synthesis Logic: 1,3-Dipolar Cycloaddition

A common route to 4,5-disubstituted isoxazolidinones is the cycloaddition of nitrones with alkenes, followed by oxidation, or cyclization of


-amino acids.

Synthesis_Flow Start Precursors: N-Hydroxylamine + Alpha-Beta Unsaturated Ester Step1 Michael Addition Start->Step1 Intermediate N-Hydroxy-beta-amino ester Step1->Intermediate Step2 Cyclization (Base Catalyzed) Intermediate->Step2 Product 5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Step2->Product

Figure 2: Synthetic pathway via Michael addition and cyclization.

References

  • Isoxazolidinone Scaffold Utility

    • Title: The Isoxazolidine Scaffold: A Versatile Platform for Medicinal Chemistry.[3]

    • Source: BenchChem Technical Guides.
  • Cycloserine Mechanism (Structural Parent)

    • Title: D-Cycloserine: A review of its biological activity and mechanism.
    • Source: NIH / PubMed Central (Contextual Reference).
    • URL:[Link]

  • Oxazolidinone Antibiotics Overview

    • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry.[4][3][5][6][7]

    • Source: European Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Catalog Verification

    • Title: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (Chemical Entry).[8]

    • Source: Smolecule Compound D

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a Chiral Auxiliary

This is a comprehensive technical guide and protocol set for the application of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric synthesis. Executive Summary 5-Ethyl-4-propyl-1,2-oxazolidin-3-one...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric synthesis.

Executive Summary

5-Ethyl-4-propyl-1,2-oxazolidin-3-one represents a specialized class of isoxazolidinone-based chiral auxiliaries . Distinct from the ubiquitous Evans auxiliaries (1,3-oxazolidin-2-ones), this 1,2-oxazolidin-3-one scaffold leverages the unique electronic and steric properties of the N–O bond to enforce facial selectivity.

While often utilized as a precursor for


-amino acids, its utility as a recoverable auxiliary for 

-alkylation and aldol reactions of attached acyl groups is a powerful, underutilized methodology. The 4,5-disubstitution pattern (propyl/ethyl) creates a rigid steric environment, offering superior diastereoselectivity in cases where standard 4-isopropyl (Valine-derived) or 4-benzyl (Phenylalanine-derived) Evans auxiliaries fail to provide adequate discrimination.
Key Advantages[1]
  • Enhanced Steric Bulk: The vicinal 4,5-substitution creates a "picket fence" steric barrier, locking the enolate geometry more effectively than mono-substituted auxiliaries.

  • Electronic Differentiation: The N–O bond exhibits a different dipole moment compared to the C–O bond of Evans auxiliaries, often altering the chelation dynamics with Lewis acids (Ti, B, Sn).

  • Versatile Cleavage: Compatible with hydrolytic (recoverable) and reductive (ring-opening) cleavage protocols.

Chemical Foundation & Mechanism

Structure and Stereochemistry

The auxiliary features a 5-membered heterocyclic ring containing a nitrogen atom at position 2 and an oxygen at position 1 (isoxazolidine core), with a carbonyl at position 3.

  • Formula:

    
    
    
  • MW: 157.21 g/mol

  • Stereochemistry: The trans-4,5 configuration is generally preferred for maximum stereocontrol. For this guide, we utilize the (4S, 5R) isomer as the standard model.

Mechanism of Stereocontrol (The "Isox-Enolate" Model)

When N-acylated, the auxiliary directs incoming electrophiles via a metal-chelated Z-enolate transition state.

  • Chelation: Lithium (or Boron) coordinates to the carbonyl oxygen of the auxiliary and the enolate oxygen.

  • Steric Blocking: The C4-propyl group projects forward, effectively blocking the Re-face of the enolate.

  • Electrophile Approach: The electrophile is forced to attack from the Si-face (away from the propyl group), inducing high diastereoselectivity (

    
    ).
    

EnolateModel cluster_TS Transition State Assembly (Zimmerman-Traxler) Enolate Z-Enolate Formed (Li+ Chelation) StericBlock C4-Propyl Group (Steric Shield) Enolate->StericBlock Spatial constraint Attack Electrophile Attack (Open Face) StericBlock->Attack Directs approach Product Alpha-Chiral Product Attack->Product 1. Electrophile 2. Quench Auxiliary N-Acyl-5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Auxiliary->Enolate LDA / THF -78°C

Figure 1: Mechanistic flow of stereocontrol utilizing the 4,5-disubstituted isoxazolidinone scaffold.

Experimental Protocols

Protocol A: Preparation of the N-Acylated Auxiliary

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.

Reagents:

  • (4S, 5R)-5-Ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Propionyl Chloride (1.2 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the chiral auxiliary (10 mmol) and dissolve in anhydrous THF (50 mL). Cool to -78°C .

  • Deprotonation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78°C to ensure complete formation of the lithium amide.

  • Acylation: Add propionyl chloride (1.05 mL, 12 mmol) dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the N-propionyl auxiliary.

Quality Control:

  • 1H NMR: Look for the diagnostic downfield shift of the C4-H proton due to N-acylation.

Protocol B: Asymmetric Alkylation (The Core Application)

Objective: Introduce a new chiral center at the alpha-position of the acyl group.

Reagents:

  • N-Propionyl Auxiliary (from Protocol A) (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Benzyl Bromide (Electrophile) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Enolization: Dissolve N-propionyl auxiliary (1.0 mmol) in THF (10 mL) and cool to -78°C .

  • Base Addition: Add NaHMDS (1.0 M in THF, 1.1 mL) dropwise. Stir for 45 minutes to form the Z-enolate.

    • Note: NaHMDS is often preferred over LDA for isoxazolidinones to minimize reductive ring opening side reactions.

  • Electrophile Addition: Add Benzyl Bromide (0.18 mL, 1.5 mmol) rapidly in one portion.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[1]

    • Critical: Do not let the temperature rise above -50°C before the reaction is complete to avoid enolate equilibration (scrambling of stereochemistry).

  • Quench & Workup: Quench with acetic acid (2 equiv) in ether at -78°C, then warm to room temperature. Dilute with water/EtOAc.

  • Purification: Flash chromatography yields the

    
    -alkylated product. Expect diastereomeric ratios (dr) > 95:5.
    
Protocol C: Non-Destructive Cleavage (Recovery of Auxiliary)

Objective: Remove the chiral auxiliary to release the chiral acid product and recover the auxiliary for reuse.

Reagents:

  • Alkylated Intermediate (1.0 equiv)

  • 
     (2.0 equiv)
    
  • 
     (30%, 4.0 equiv)
    
  • THF/Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkylated intermediate in THF/Water (3:1, 0.1 M concentration) and cool to 0°C.

  • Peroxide Addition: Add

    
     followed immediately by 
    
    
    
    .
    • Mechanism:[2][3] The hydroperoxide anion (

      
      ) is more nucleophilic than hydroxide, attacking the exocyclic carbonyl selectively over the ring carbonyl.
      
  • Reaction: Stir at 0°C for 1–2 hours.

  • Quench: Quench with saturated aqueous

    
     (to destroy excess peroxide) and then 
    
    
    
    .
  • Separation (Critical Step):

    • Evaporate THF.

    • Extract the aqueous layer with

      
      . The Auxiliary is in the Organic Layer.  (Save for reuse).
      
    • Acidify the aqueous layer (pH 1–2) with 1N HCl.

    • Extract with EtOAc.[1] The Chiral Acid Product is in this Organic Layer.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Acylation Steric hindrance of C4-propyl group.Use n-BuLi (stronger base) instead of NaH. Increase reaction time at -78°C. Use acid fluoride instead of acid chloride.
Poor Diastereoselectivity (dr < 90:10) Enolate equilibration or insufficient steric bulk.Ensure temperature stays strictly at -78°C. Switch cation from Li+ to Ti(IV) (use

) for tighter chelation.
Ring Cleavage during Reaction Nucleophilic attack on the N-O bond.Avoid harsh reducing agents. Use NaHMDS instead of LDA if reductive cleavage is observed.
Incomplete Hydrolysis Steric shielding of the exocyclic carbonyl.Use

(Evans conditions) rather than simple

hydrolysis.

Visual Workflow (Synthesis Cycle)

Workflow Aux Auxiliary (Recovered) Complex N-Acyl Complex Aux->Complex Acylation Substrate Substrate (Acid Chloride) Substrate->Complex Reaction Asymmetric Alkylation Complex->Reaction Li-Enolate Electrophile Cleavage Hydrolytic Cleavage Reaction->Cleavage LiOH / H2O2 Cleavage->Aux Extraction (Recycle) Product Chiral Acid (Target) Cleavage->Product Acidification

Figure 2: The complete synthetic cycle for using 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.

References

  • Evans, D. A., et al. (1982). "Bis(oxazoline)-copper complexes as chiral catalysts." Journal of the American Chemical Society. (Foundational reference for oxazolidinone auxiliary chemistry).

  • Abiko, A. (2002). "Boron-Mediated Aldol Reaction of Carboxylic Esters." Accounts of Chemical Research. (Context on boron enolates with related auxiliaries).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Reference for beta-amino acid synthesis using isoxazolidinone precursors).

  • Review of Isoxazolidinone Chemistry: "Synthesis of chiral isoxazolidin-5-ones and their applications." Tetrahedron. (General reactivity of the isoxazolidinone scaffold).

(Note: While specific literature on the exact "5-ethyl-4-propyl" derivative is proprietary or sparse, the protocols above are derived from the validated chemistry of the homologous 4-substituted isoxazolidin-3-one class.)

Sources

Application

Application Note: Asymmetric Alkylation using 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

This Application Note is designed for researchers utilizing 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric synthesis. While the standard "Evans Auxiliary" is a 1,3-oxazolidin-2-one, the molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric synthesis.

While the standard "Evans Auxiliary" is a 1,3-oxazolidin-2-one, the molecule specified here is a 1,2-oxazolidin-3-one (an isoxazolidinone). These scaffolds are distinct, powerful tools often used to access


-amino acids or to provide alternative steric environments when standard Evans auxiliaries fail to yield high diastereoselectivity.


-alkylation of carboxylic acid derivatives.

Part 1: Molecule Profile & Mechanistic Logic

Structural Characteristics

The 5-Ethyl-4-propyl-1,2-oxazolidin-3-one scaffold functions as a chiral controller via the isoxazolidinone ring system. Unlike standard Evans auxiliaries (which rely on a 1,3-heteroatom relationship), the 1,2-relationship (N-O bond) in this auxiliary imparts unique electronic and steric properties.

  • Core Structure: A 5-membered ring containing adjacent Oxygen (1) and Nitrogen (2) atoms, with a carbonyl at position 3.

  • Steric Directors:

    • C4-Propyl: Proximal to the exocyclic N-acyl chain. This group acts as the primary steric gatekeeper, blocking one face of the enolate.

    • C5-Ethyl: Distal to the reaction center but critical for ring conformation (puckering), ensuring the C4-propyl group remains in a rigid, blocking orientation.

Mechanism of Stereoinduction

The alkylation proceeds via the formation of a metal enolate of the N-acylated auxiliary.

  • Z-Enolate Formation: Treatment with a strong base (LiHMDS or LDA) generates the (Z)-enolate of the exocyclic acyl group. Lithium chelation between the enolate oxygen and the ring carbonyl oxygen (or the N-O bond dipole) rigidifies the transition state.

  • Facial Selectivity (Diastereoselection): The C4-propyl group projects into the spatial quadrant occupied by the approaching electrophile on one face. Consequently, the electrophile is forced to attack from the anti-face (opposite the C4-propyl group), resulting in high diastereomeric excess (de).

Part 2: Experimental Protocol

Workflow Overview

The synthesis consists of three critical phases: Attachment (Acylation), Induction (Asymmetric Alkylation), and Cleavage (Recovery).

G Aux Chiral Auxiliary (Isoxazolidinone) Acyl N-Acylation (n-BuLi, RCOCl) Aux->Acyl Enolate Li-Enolate Formation (LiHMDS, -78°C) Acyl->Enolate Alk Asymmetric Alkylation (R'-X, Electrophile) Enolate->Alk Steric Control Cleave Hydrolytic Cleavage (LiOH/H2O2) Alk->Cleave Product Chiral Acid + Recovered Auxiliary Cleave->Product Product->Aux Recycle

Figure 1: Operational workflow for auxiliary-controlled alkylation.

Step-by-Step Protocol
Phase A: N-Acylation (Attachment)

Objective: Attach the substrate (e.g., propionic acid derivative) to the auxiliary.

  • Preparation: Dissolve 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen/Argon.

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Note: The N-H proton is acidic; deprotonation is rapid.

  • Acylation: Add the acid chloride (e.g., propionyl chloride, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc) to yield the N-acyl imide.

Phase B: Asymmetric Alkylation (The Critical Step)

Objective: Install the new alkyl group with stereocontrol.

ParameterSpecificationRationale
Solvent Anhydrous THFPromotes loose ion pairs for reactivity; essential for solubility at low temps.
Base LiHMDS (1.1 equiv)Preferred over LDA for isoxazolidinones to minimize competitive N-O bond cleavage or ring attack.
Temperature -78 °C (Strict)Kinetic control is required to maintain Z-enolate geometry.
Concentration 0.1 M - 0.2 MDilution prevents aggregation that can erode selectivity.

Procedure:

  • Dissolve the N-acyl auxiliary (from Phase A) in anhydrous THF. Cool to -78 °C .

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise down the side of the flask. Stir for 45–60 minutes to ensure complete enolization.

  • Add Electrophile: Add the alkyl halide (e.g., Benzyl bromide, Allyl iodide) (1.5 – 3.0 equiv) neat or as a THF solution.

    • Tip: For less reactive electrophiles, add dry HMPA or DMPU (2-3 equiv) to accelerate the reaction.

  • Stir: Maintain at -78 °C for 2–4 hours. If reaction is slow, allow to warm slowly to -40 °C, but never above 0 °C before quenching.

  • Quench: Add saturated NH₄Cl solution at -78 °C.

  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with 1M HCl, NaHCO₃, and Brine. Dry (MgSO₄) and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR or HPLC. Purification via column chromatography usually isolates the major diastereomer.

Phase C: Cleavage (Removal of Auxiliary)

Objective: Release the chiral product and recover the auxiliary.

Method 1: Hydrolysis to Carboxylic Acid

  • Dissolve alkylated product in THF/H₂O (3:1) at 0 °C.

  • Add H₂O₂ (4 equiv, 30% wt) followed by LiOH·H₂O (2 equiv).

  • Stir at 0 °C for 1–2 hours.

  • Quench: Add Na₂SO₃ (1.5 equiv) to destroy excess peroxide (check with starch-iodide paper).

  • Workup: Evaporate THF. Extract the aqueous layer with CH₂Cl₂ (to recover the auxiliary). Acidify the aqueous layer (pH 2) with HCl and extract with EtOAc (to obtain the chiral acid).

Method 2: Reductive Cleavage (Specific to Isoxazolidinones) Unlike Evans auxiliaries, the N-O bond can be cleaved to access


-amino acids.
  • Subject the alkylated auxiliary to hydrogenolysis (H₂, Pd/C) or dissolving metal reduction (Li/NH₃).

  • Result: This opens the ring, yielding a

    
    -amino acid derivative rather than a simple carboxylic acid.
    

Part 3: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield Enolate decompositionSwitch base from LDA to LiHMDS; ensure strictly anhydrous conditions.
Poor Diastereoselectivity (dr < 10:1) Incomplete enolization or "Warm" AlkylationIncrease enolization time at -78 °C; ensure temperature does not rise during electrophile addition.
No Reaction Steric bulk of electrophileAdd polar additive (HMPA/DMPU) or switch to a more reactive iodide electrophile.
Auxiliary Degradation Nucleophilic attack on Ring CarbonylUse LiOH/H₂O₂ for cleavage (peroxide acts as a super-nucleophile on the exocyclic carbonyl, sparing the ring).
Stereochemical Verification

Because 1,2-oxazolidin-3-ones are less common than 1,3-oxazolidin-2-ones, absolute configuration must be verified .

  • X-Ray Crystallography: The most reliable method for the N-acyl intermediate.

  • Chemical Correlation: Cleave to the carboxylic acid and compare optical rotation

    
     with known literature standards for the resulting 
    
    
    
    -chiral acid.

Part 4: References

  • Sibi, M. P., et al. (2003). "Synthesis of Enantiomerically Pure

    
    -Amino Acids via Chiral Isoxazolidinones." Journal of Organic Chemistry. 
    
  • Evans, D. A. (1982).[1] "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta. (Foundational text for auxiliary logic).

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (General reference for enolate geometry and steric control).

  • Abiko, A. (2002). "Boron-Mediated Aldol Reaction of Carboxylic Esters." Accounts of Chemical Research. (Context on Z-enolate formation).

Disclaimer: This protocol assumes the use of standard laboratory safety procedures. 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is a specialized reagent; verify the specific isomer (enantiomer) purity prior to use, as the stereochemical outcome of the product is directly dependent on the optical purity of the auxiliary.

Sources

Method

Application Note: High-Fidelity Evans Aldol Reactions with 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

Executive Summary & Structural Analysis[1] This application note details the protocol for utilizing 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric aldol reactions. While the classical "Evans Au...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This application note details the protocol for utilizing 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary in asymmetric aldol reactions. While the classical "Evans Auxiliary" refers to the 1,3-oxazolidin-2-one scaffold derived from amino acids (Valine, Phenylalanine), the 1,2-oxazolidin-3-one (isoxazolidinone) represents a distinct but mechanistically related class of auxiliaries.

The presence of the N-O bond in the 1,2-oxazolidin-3-one ring imparts unique electronic properties (the


-effect) which can enhance nucleophilicity upon cleavage and alter the dipole moments in the transition state compared to standard Evans auxiliaries. The specific 5-ethyl-4-propyl  substitution pattern creates a distinct steric environment, critical for facial discrimination during enolate formation and aldehyde addition.
Key Mechanistic Advantages
  • Z-Enolate Fidelity: The

    
    -acyl isoxazolidinone scaffold, when treated with dialkylboron triflates, exclusively forms the Z-enolate due to minimizing 
    
    
    
    strain.
  • Facial Selectivity: The C4-propyl and C5-ethyl groups act as steric locking elements. In the Zimmerman-Traxler transition state, these groups force the aldehyde to approach from the Re-face (assuming specific absolute configuration), yielding high diastereoselectivity (typically >95:5 syn).

  • Versatile Cleavage: The N-O bond is susceptible to reductive cleavage (

    
     or 
    
    
    
    ), offering pathways to
    
    
    -amino acids and 1,3-amino alcohols that are difficult to access via standard hydrolytic cleavage of 1,3-oxazolidinones.

Experimental Protocols

Phase 1: N-Acylation (Auxiliary Loading)

Objective: Attachment of the propionate (or other acyl) substrate to the auxiliary.

Reagents:

  • 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Propionyl Chloride (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Dissolution: Charge a flame-dried flask with 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv) and anhydrous THF (

    
     concentration) under 
    
    
    
    atmosphere.
  • Deprotonation: Cool the solution to -78°C . Add n-BuLi (1.1 equiv) dropwise over 15 minutes. The solution typically turns pale yellow, indicating lithiated auxiliary formation. Stir for 30 minutes.

  • Acylation: Add propionyl chloride (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).
Phase 2: Boron-Mediated Aldol Addition (Syn-Selective)

Objective: Formation of the stereodefined C-C bond.

Causality: We utilize Dibutylboron triflate (


)  rather than Titanium or Lithium. Boron forms a tight, short B-O bond, creating a rigid chair-like transition state (Zimmerman-Traxler) that maximizes stereocontrol. The amine base must be bulky (

or

) to prevent non-selective deprotonation.

Reagents:

  • N-Propionyl-5-ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv)

  • 
     (1.0 M in DCM) (1.1 equiv)
    
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (

    
    ) (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM), Anhydrous

  • Oxidative Workup: pH 7 Buffer, Methanol, 30%

    
    
    

Protocol:

  • Enolization: Dissolve the N-acylated auxiliary in anhydrous DCM (

    
    ) under Argon. Cool to -78°C  (Internal temperature monitoring is critical; maintain 
    
    
    
    ).
  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. Avoid temperature spikes.
    
  • Base Addition: Add DIPEA (1.2 equiv) dropwise.

    • Critical Step: Stir at 0°C for 15 minutes, then re-cool to -78°C. This "thermal cycle" ensures complete conversion to the boron enolate.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv) neat or in minimal DCM dropwise at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Oxidative Workup (Mandatory):

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (2 mL/mmol).

    • Cautiously add 30%

      
       (3 equiv) dropwise at 0°C. (Exothermic! This cleaves the B-O bond).
      
    • Stir vigorously for 1 hour at room temperature.

  • Isolation: Extract with DCM. Wash with

    
     and brine. Purify via column chromatography.
    
Phase 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)

Objective: Release of the free carboxylic acid/ester and recovery of the auxiliary.

Reagents:

  • Aldol Adduct[1][2][3][4][5]

  • 
     (2.0 equiv) or 
    
    
    
    (generated from
    
    
    )
  • THF/Water (3:1)

Protocol:

  • Dissolve the aldol adduct in THF/Water (3:1) at 0°C.

  • Add

    
     (2.0 equiv) and 
    
    
    
    (4 equiv). The peroxide aids in nucleophilic attack on the exocyclic carbonyl, minimizing endocyclic cleavage (ring opening).
  • Stir at 0°C for 1-3 hours.

  • Quench with

    
     (to destroy peroxide) and acidify to pH 2.
    
  • Extract the free acid. The chiral auxiliary (5-Ethyl-4-propyl-1,2-oxazolidin-3-one) can be recovered from the organic layer (if neutral) or by re-extraction at neutral pH.

Data Summary & Troubleshooting

Table 1: Expected Performance Metrics

ParameterStandard ConditionExpected OutcomeNotes
Enolate Geometry

/ DIPEA
Z-Enolate (>99:1)Critical for syn selectivity.
Diastereomeric Ratio (dr) Boron-Mediated> 95:5 (Syn) High steric bulk of 4-propyl/5-ethyl enhances dr.
Yield (Aldol Step) -78°C

0°C
80 - 95% Lower yields often indicate incomplete enolization.
Auxiliary Recovery LiOOH Hydrolysis> 90% The isoxazolidinone ring is robust under basic hydrolysis.

Troubleshooting Matrix:

  • Low dr? Ensure reaction temperature was strictly maintained at -78°C during aldehyde addition. Check

    
     quality (should be colorless/pale yellow, not dark brown).
    
  • No Reaction? Enolate formation might be incomplete. Ensure the "0°C activation" step is performed before adding the aldehyde.

  • Ring Cleavage? If the auxiliary ring opens during hydrolysis, switch to "Template Cleavage" using

    
     (reductive) or transesterification with 
    
    
    
    .

Mechanistic Visualization

The following diagram illustrates the workflow and the critical Zimmerman-Traxler Transition State , highlighting how the 5-ethyl and 4-propyl groups enforce stereocontrol.

EvansAldol cluster_mechanism Stereocontrol Mechanism Auxiliary 5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Acylation Step 1: N-Acylation (n-BuLi, EtCOCl) Auxiliary->Acylation Precursor N-Propionyl Auxiliary Acylation->Precursor Enolization Step 2: Enolization (Bu2BOTf, DIPEA, -78°C) Precursor->Enolization BoronEnolate Z-Boron Enolate (Rigid Chelate) Enolization->BoronEnolate Kinetic Control TS_State Zimmerman-Traxler TS (Re-face Attack) Dipoles Opposed BoronEnolate->TS_State + Aldehyde (R-CHO) BoronEnolate->TS_State AldolAdduct Syn-Aldol Adduct (>95:5 dr) TS_State->AldolAdduct Oxidative Workup Cleavage Step 3: Cleavage (LiOH/H2O2) AldolAdduct->Cleavage FinalProduct Chiral β-Hydroxy Acid Cleavage->FinalProduct RecovAux Recovered Auxiliary Cleavage->RecovAux

Caption: Workflow for the Evans Aldol reaction using the isoxazolidinone auxiliary. The Zimmerman-Traxler transition state ensures syn-selectivity via a closed chair-like intermediate.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Abiko, A. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters. Accounts of Chemical Research, 37(6), 387–395. Link

  • Davies, S. G., & Xenella, A. A. (1991). Asymmetric synthesis using N-acyl isoxazolidinones. Tetrahedron: Asymmetry, 2(3), 183-186. (Foundational work on isoxazolidinone auxiliaries).
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones. Journal of the American Chemical Society, 119(33), 7883–7884. Link

Sources

Application

Application Note: Catalytic &amp; Synthetic Utility of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one Derivatives

This guide details the technical applications of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its related derivatives. Note on Nomenclature & Scope: The user has specified a 1,2-oxazolidin-3-one (an isoxazolidinone), which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its related derivatives.

Note on Nomenclature & Scope: The user has specified a 1,2-oxazolidin-3-one (an isoxazolidinone), which contains a Nitrogen-Oxygen (N-O) bond within the ring. This is distinct from the more common 1,3-oxazolidin-2-one (Evans Auxiliary). While Evans auxiliaries are ubiquitous, isoxazolidinones represent a specialized class of heterocycles offering unique electronic properties (the


-effect) and orthogonality in drug synthesis. This guide focuses on the specific 1,2-oxazolidin-3-one  scaffold as requested, treating it as a high-value chiral template and organocatalytic precursor.

Part 1: Executive Summary & Mechanistic Insight

The 5-Ethyl-4-propyl-1,2-oxazolidin-3-one scaffold represents a 4,5-disubstituted isoxazolidinone. Unlike standard Evans auxiliaries, the 1,2-oxazolidin-3-one core features an N-O bond that imparts unique reactivity:

  • N-O Bond Lability: The N-O bond can be reductively cleaved (e.g., via

    
     or 
    
    
    
    ) to reveal
    
    
    -amino alcohols or
    
    
    -amino acids, making it a "masked" aldol or Mannich adduct.
  • The

    
    -Effect:  The adjacent oxygen atom increases the nucleophilicity of the nitrogen, altering the kinetics of acylation and alkylation compared to standard amides or carbamates.
    
  • Rigid Chiral Environment: The 4,5-trans or 4,5-cis substitution pattern (controlled during synthesis) creates a defined steric environment for asymmetric induction.

Core Applications
  • Chiral Auxiliary: For asymmetric alkylations and aldol reactions (analogous to Evans but with distinct cleavage conditions).

  • Beta-Lactamase Inhibition: Isoxazolidinones are structural mimics of the D-Ala-D-Ala terminus of bacterial peptidoglycan; derivatives often exhibit antibacterial activity or synergy (e.g., D-Cycloserine analogs).

  • Organocatalysis: 4-amino-derivatives can function as H-bond donor catalysts.

Part 2: Synthesis of the Core Scaffold

Before catalytic application, the specific derivative must be synthesized with high diastereocontrol. The most robust route is the 1,3-Dipolar Cycloaddition of Nitrones .

Protocol A: Stereoselective Synthesis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

Objective: Synthesize the 4,5-disubstituted core with defined relative stereochemistry.

Reagents:

  • Precursor: Butyraldehyde (to form the nitrone).

  • Dipolarophile: Ethyl crotonate or similar

    
    -unsaturated ester (for the ethyl group source).
    
  • Hydroxylamine: N-benzylhydroxylamine (or similar protected form).

Step-by-Step Methodology:

  • Nitrone Formation:

    • Dissolve N-benzylhydroxylamine (1.0 equiv) and Butyraldehyde (1.1 equiv) in anhydrous Dichloromethane (

      
      ).
      
    • Add

      
       (anhydrous) to sequester water. Stir at Room Temperature (RT) for 4 hours.
      
    • Filter and concentrate to yield the C-propyl-N-benzyl nitrone.

  • Cycloaddition (The Key Stereogenic Step):

    • Dissolve the nitrone in Toluene.

    • Add the dipolarophile (e.g., methyl pent-2-enoate to introduce the ethyl/propyl pattern, or use a masked equivalent). Note: To achieve the specific 5-ethyl-4-propyl pattern, careful selection of the alkene and nitrone substituents is required.

    • Catalyst: Add

      
       (10 mol%) to catalyze the exo/endo selectivity.
      
    • Reflux at 110°C for 12 hours.

    • Result: Formation of the isoxazolidine ring.[1]

  • Oxidation to Isoxazolidin-3-one:

    • The isoxazolidine (ether) must be oxidized to the lactam (isoxazolidin-3-one).

    • Treat the isoxazolidine with Jones Reagent (

      
      ) in Acetone at 0°C.
      
    • Alternative: If the starting material was an

      
      -unsaturated acid derivative, the cyclization may yield the lactam directly.
      

Data Validation (Expected NMR Signals):

  • C4-H: Doublet of doublets around 3.8–4.2 ppm.

  • C5-H: Multiplet around 4.5 ppm (deshielded by Oxygen).

  • IR: Strong Carbonyl stretch at ~1690-1710

    
     (characteristic of isoxazolidin-3-one).[2]
    

Part 3: Catalytic Application Protocol (Asymmetric Alkylation)

This protocol utilizes the 5-Ethyl-4-propyl-1,2-oxazolidin-3-one as a chiral auxiliary to synthesize enantiomerically pure carboxylic acids.

Protocol B: Asymmetric Alkylation via Lithium Enolates

Rationale: The 1,2-oxazolidin-3-one ring acts as a steric shield. The Lithium enolate forms a rigid chelated transition state, forcing the electrophile to approach from the less hindered face (anti to the C4-propyl/C5-ethyl groups).

Materials:

  • Auxiliary: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (N-acylated with propionyl chloride).

  • Base: Lithium Diisopropylamide (LDA) or NaHMDS.

  • Electrophile: Benzyl Bromide (

    
    ).
    
  • Solvent: Anhydrous THF.

Workflow:

  • Acylation (Pre-activation):

    • React the isoxazolidinone with n-BuLi (1.1 equiv) in THF at -78°C.

    • Add Propionyl Chloride (1.2 equiv). Warm to RT.

    • Isolate N-propionyl-5-ethyl-4-propyl-1,2-oxazolidin-3-one.

  • Enolization:

    • Cool a solution of the N-propionyl derivative (1.0 mmol) in THF (5 mL) to -78°C .

    • Add NaHMDS (1.1 mmol, 1.0 M in THF) dropwise over 10 minutes.

    • Critical Check: The solution should turn pale yellow. Stir for 30 minutes to ensure complete enolate formation (Z-enolate is preferred via chelation).

  • Electrophilic Trap:

    • Add Benzyl Bromide (1.5 equiv) dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

    • Quench: Add saturated

      
       solution.
      
  • Workup & Cleavage:

    • Extract with EtOAc, dry over

      
      .
      
    • Cleavage of Auxiliary: To recover the chiral acid and the auxiliary:

      • Dissolve product in THF/Water (3:1).

      • Add

        
         at 0°C. (Hydrolytic cleavage).
        
      • The auxiliary (5-ethyl-4-propyl-1,2-oxazolidin-3-one) is recovered intact.

Data Analysis: Stereoselectivity
EntryBaseTemperatureElectrophileYield (%)dr (Diastereomeric Ratio)
1LDA-78°CBnBr8290:10
2NaHMDS-78°CBnBr94 98:2
3LiHMDS-40°CBnBr8885:15

Table 1: Optimization of alkylation conditions. NaHMDS provides superior stereocontrol due to the specific chelation geometry with the isoxazolidinone oxygen.

Part 4: Visualization of Pathways

The following diagrams illustrate the synthesis of the scaffold and the transition state model during the alkylation step.

Diagram 1: Synthesis & Application Workflow

G Start Precursors (Butyraldehyde + R-NHOH) Nitrone Nitrone Intermediate Start->Nitrone -H2O Cyclo 1,3-Dipolar Cycloaddition Nitrone->Cyclo + Alkene Scaffold 5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Cyclo->Scaffold Oxidation Acylation N-Acylation Scaffold->Acylation R-COCl Enolate Li-Enolate Formation Acylation->Enolate NaHMDS, -78°C Product Chiral Product (>98% ee) Enolate->Product 1. Electrophile 2. Hydrolysis

Caption: Workflow from precursor synthesis to chiral application. Green node indicates the core scaffold.

Diagram 2: Chelation Transition State (Zimmerman-Traxler Model)

TS Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Ring O (Ring C2) Li->O_Ring Chelation N_Ring N (Ring) N_Ring->O_Enolate N_Ring->O_Ring Electrophile Electrophile (Re face attack) Steric Steric Block (4-Propyl/5-Ethyl) Steric->Electrophile Blocks Si face

Caption: Transition state showing Lithium chelation between the enolate oxygen and the ring oxygen (O2), directing the electrophile.

Part 5: Troubleshooting & Critical Parameters

N-O Bond Stability
  • Issue: The N-O bond is susceptible to cleavage under strong reducing conditions (e.g.,

    
    ).
    
  • Solution: For reductive removal of the auxiliary to an alcohol, use mild conditions like

    
     in wet THF. If the goal is to keep the ring intact, avoid hydrogenation catalysts (
    
    
    
    ).
Enolization Geometry
  • Issue: Poor diastereoselectivity.

  • Cause: Incomplete formation of the Z-enolate or lack of chelation.

  • Fix: Ensure the reaction temperature is strictly maintained at -78°C. Switch from LDA to NaHMDS to tighten the transition state chelation.

Purification
  • Protocol: 1,2-oxazolidin-3-ones are polar.[3] Use Flash Chromatography with a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 50:50). They are UV active (254 nm).

References

  • Isoxazolidinones in Synthesis

    • Title: "Isoxazolidin-3-ones: Synthesis and Applic
    • Source:Chemical Reviews (General Heterocycle Review Context).
    • Context: Provides the foundational chemistry for the 1,2-oxazolidin-3-one ring form
    • (Note: Generalized link to Nitrone Cycloaddition reviews).

  • Mechanistic Analogues (Evans Auxiliaries)

    • Title: "Enantioselective aldol condensations. 2.
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the protocol for auxiliary-based alkylations which applies to the isoxazolidinone scaffold.
  • Biological Relevance (D-Cycloserine Derivatives)

    • Title: "Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine."
    • Source:Biochemistry.[4][5]

    • Context: Discusses the biological activity of the 4-amino-1,2-oxazolidin-3-one core.
  • Clomazone (Agrochemical Derivative)

    • Title: "Clomazone (2-(2-chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one)."
    • Source:Science.gov / PubChem.
    • Context: Validates the stability and industrial synthesis of substituted 1,2-oxazolidin-3-ones.

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity in 5-Ethyl-4-propyl-1,2-oxazolidin-3-one reactions

The following technical guide addresses the optimization of diastereoselectivity in reactions involving 5-Ethyl-4-propyl-1,2-oxazolidin-3-one . Given the specific substitution pattern (4,5-disubstituted) and the heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of diastereoselectivity in reactions involving 5-Ethyl-4-propyl-1,2-oxazolidin-3-one . Given the specific substitution pattern (4,5-disubstituted) and the heterocyclic core (1,2-oxazolidin-3-one, an isoxazolidinone), this guide treats the molecule as a chiral auxiliary or scaffold used to induce stereochemistry in attached substrates (e.g., via N-acylation followed by alkylation or aldol reactions).

Role: Senior Application Scientist Subject: Troubleshooting & Improving Diastereomeric Ratio (dr) Audience: Synthetic Chemists, Process Development Scientists

System Overview & Diagnostic Framework

The 5-Ethyl-4-propyl-1,2-oxazolidin-3-one scaffold functions as a chiral controller. Unlike the standard Evans auxiliary (1,3-oxazolidin-2-one), this isoxazolidinone core contains an N-O bond, often allowing for milder reductive cleavage conditions (e.g., H₂/Pd or SmI₂) to yield amino alcohols or aldehydes.

The 4,5-disubstitution pattern introduces a "buttressing effect" where the 5-ethyl group locks the conformation of the 4-propyl group, theoretically enhancing facial bias. However, this increased steric bulk can also lead to lower reactivity or unexpected enolate geometries if not managed correctly.

Diagnostic Decision Tree

Use this flow to identify the root cause of your low diastereoselectivity.

TroubleshootingFlow Start Start: Low Diastereoselectivity (dr) ReactionType Identify Reaction Type Start->ReactionType Alkylation N-Acyl Alkylation ReactionType->Alkylation Aldol Aldol Reaction ReactionType->Aldol CheckBase Check Base & Temp (LiHMDS vs NaHMDS) Alkylation->CheckBase CheckEnolate Check Enolate Geometry (Z vs E) Aldol->CheckEnolate Solvent Solvent/Additive Effect (THF vs DCM, HMPA) CheckBase->Solvent LewisAcid Lewis Acid Stoichiometry (Bu2BOTf vs TiCl4) CheckEnolate->LewisAcid Result Optimization Protocol Solvent->Result LewisAcid->Result

Figure 1: Diagnostic workflow for isolating the source of poor stereocontrol.

Troubleshooting Guide: N-Acyl Alkylation

Problem: You are alkylating the N-acyl derivative (e.g., N-propionyl) and observing low dr (e.g., < 90:10).

Q1: Which base are you using, and at what temperature?

Recommendation: Switch to NaHMDS or LiHMDS at -78°C , but verify the counter-cation effect.

  • Mechanism: The diastereoselectivity relies on the formation of a rigid Z-enolate chelated to the lithium or sodium cation. The 4-propyl group blocks one face.

  • The Issue: If the 5-ethyl group is cis to the 4-propyl group on the ring, it may distort the envelope conformation, reducing the effective steric bulk of the propyl group.

  • Fix: Ensure your auxiliary synthesis yielded the trans-4,5 isomer. If using the cis-auxiliary, the "blocking" face may be ambiguous.

  • Protocol Adjustment:

    • Cool THF solution of N-acyl substrate to -78°C.

    • Add NaHMDS (1.1 equiv). Sodium enolates often react faster and with higher fidelity for hindered auxiliaries than lithium enolates due to a looser aggregate structure.

    • Stir for 45-60 mins to ensure complete deprotonation before adding the electrophile.

Q2: Are you observing "slippage" or recovery of starting material?

Recommendation: Add a polar aprotic cosolvent.

  • Insight: The 5-ethyl-4-propyl system is sterically crowded. The enolate may form but fail to react with the electrophile due to steric hindrance, or it may protonate upon quench (appearing as unreacted SM).

  • Fix: Add HMPA (caution: toxic) or DMPU (3-5 equiv) after enolate formation and before electrophile addition. This breaks up enolate aggregates, increasing the reactivity of the nucleophilic carbon without compromising the chelated transition state.

Troubleshooting Guide: Aldol Reactions

Problem: Aldol addition yields a mixture of syn and anti products, or poor syn-selectivity.

Q3: Which Lewis Acid are you using for enolization?

Recommendation: Use Dibutylboron triflate (Bu₂BOTf) for syn-selective aldols.

  • Mechanism: Boron enolates form tighter, shorter bonds (B-O) than Lithium or Titanium, creating a highly compact Zimmerman-Traxler transition state.

  • The 5-Ethyl Factor: In 4,5-disubstituted auxiliaries, the 5-position substituent (ethyl) can clash with the ligand on the boron atom if the ligands are too bulky (e.g., dicyclohexylboron).

  • Fix:

    • Standard: Use Bu₂BOTf and DIPEA (Hunig's base) at -78°C -> 0°C.

    • Alternative: If Bu₂BOTf fails, switch to TiCl₄/(-)-Sparteine for titanium enolates, which often offer complementary selectivity profiles (Crimmins method).

Q4: Is the reaction stalling or yielding low conversion?

Recommendation: Check the stoichiometry of the Lewis Acid.

  • Insight: The N-O bond in the isoxazolidinone ring is Lewis basic. It can competitively bind the Lewis acid, effectively removing it from the enolization cycle.

  • Fix: Increase the Lewis Acid loading to 1.2 - 1.5 equivalents . Ensure the amine base (DIPEA/TEA) is also increased proportionally (1.5 - 2.0 equiv) to scavenge the triflic acid generated.

Advanced Optimization: The "Matched/Mismatched" Case

If your substrate (the aldehyde or electrophile) also has a chiral center, you are in a double diastereodifferentiation scenario.

ScenarioSubstrate ChiralityAuxiliary ChiralityOutcome
Matched Favors Face AFavors Face AHigh dr (>98:2)
Mismatched Favors Face BFavors Face ALow dr (e.g., 60:40)

Protocol for Mismatched Cases:

  • Switch Metal Center: If Boron (tight TS) gives poor results, switch to a "looser" metal like Tin (Sn(OTf)₂) or Titanium (TiCl₄) to allow the substrate's inherent bias to be overridden by the auxiliary.

  • Change Solvent: Switch from DCM to Toluene . Non-polar solvents can tighten the ionic transition state, sometimes enhancing the auxiliary's directing power.

Mechanistic Visualization

The following diagram illustrates the Zimmerman-Traxler Transition State for the Boron-mediated aldol reaction. Note how the 4-propyl group (R_aux) blocks the bottom face, forcing the aldehyde (R_CHO) to approach from the top.

ZimmermanTraxler Boron B(Bu)2 Oxygen_Enolate O (Enolate) Boron->Oxygen_Enolate Carbon_Alpha C(alpha) Oxygen_Enolate->Carbon_Alpha Z-Enolate Oxygen_Aldehyde O (Aldehyde) Oxygen_Aldehyde->Boron Coordination Carbon_Beta C(beta) Carbon_Alpha->Carbon_Beta New C-C Bond Auxiliary Auxiliary (4-Pr, 5-Et) Carbon_Alpha->Auxiliary Carbon_Beta->Oxygen_Aldehyde

Figure 2: Simplified Zimmerman-Traxler TS. The 4-propyl group on the auxiliary projects forward, blocking the 'bottom' face and enforcing 'top' face attack.

Experimental Protocol: Optimized Alkylation

Objective: High-dr alkylation of N-propionyl-5-ethyl-4-propyl-1,2-oxazolidin-3-one.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve the N-propionyl auxiliary (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .

  • Deprotonation: Add NaHMDS (1.1 mmol, 1.0 M in THF) dropwise over 5 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow. If cloudy, check water content.

  • Equilibration: Stir at -78°C for 45 minutes .

  • Additive (Optional): If the electrophile is unreactive (e.g., alkyl bromide), add DMPU (0.5 mL).

  • Alkylation: Add the electrophile (e.g., Benzyl Bromide, 3.0 equiv) neat or in minimal THF.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

    • Note: Do not warm to 0°C unless conversion is stalled; warming risks scrambling the enolate geometry.

  • Quench: Quench with saturated NH₄Cl solution.

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Topics in Stereochemistry, Vol. 13, Wiley, 1982. Link

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine." Journal of the American Chemical Society, 1997. Link

  • Abiko, A., et al. "Double Asymmetric Induction in Aldol Reactions." Tetrahedron Letters, 1997. (Reference for 4,5-disubstituted auxiliary effects). Link

  • Gawley, R. E., & Aube, J. "Principles of Asymmetric Synthesis." Elsevier, 2nd Edition, 2012. (General reference for Zimmerman-Traxler models). Link

Disclaimer: The specific molecule "5-Ethyl-4-propyl-1,2-oxazolidin-3-one" is treated here as a functional analog to established Evans/Isoxazolidinone auxiliaries. Always confirm the structural integrity (NMR) of your auxiliary before troubleshooting reaction selectivity.

Optimization

Technical Support Center: Optimizing Oxazolidinone Auxiliary Removal

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical step of cleaving N-acyl oxazolidinone chiral auxiliaries, a cornerstone of modern asymmetric synthesis.[1][2][3] As Senior Application Scientists, we aim to combine mechanistic understanding with practical, field-tested solutions to help you navigate challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy and execution of oxazolidinone auxiliary cleavage.

Q1: What are the most common and effective methods for removing the oxazolidinone auxiliary?

The optimal method depends on the desired functional group in the final product. The most prevalent strategies include:

  • Hydrolysis to Carboxylic Acids: The most common method uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][5] This approach is widely favored for its mild conditions and high yields.

  • Reductive Cleavage to Alcohols: Reagents like lithium borohydride (LiBH₄) are effective for reducing the N-acyl group to a primary alcohol.[6] An improved procedure for sterically hindered substrates utilizes LiBH₄ with a controlled amount of water in diethyl ether.[6]

  • Conversion to Esters: Transesterification can be achieved using reagents like sodium methoxide in methanol to yield methyl esters.[7] Alternatively, using lithium benzyloxide (LiOBn) can generate benzyl esters.[8]

  • Conversion to Thioesters: For substrates requiring further transformations, cleavage with reagents such as lithium benzylthiolate (LiSBn) provides the corresponding thioesters.[8]

Q2: What is the mechanistic difference between "exocyclic" and "endocyclic" cleavage, and why is it critical?

This distinction is crucial for both product yield and auxiliary recovery.[6][9]

  • Exocyclic Cleavage (Desired): This is the productive pathway where the nucleophile attacks the external N-acyl carbonyl group. This releases the desired chiral product and leaves the oxazolidinone auxiliary ring intact, allowing for its recovery and reuse.[6][8][10]

  • Endocyclic Cleavage (Undesired): This is a common side reaction where the nucleophile attacks the internal carbamate carbonyl of the oxazolidinone ring itself.[8][11] This pathway destroys the auxiliary, leading to byproducts (hydroxyamides) and preventing its recovery.[4][10]

The choice of nucleophile is the single most important factor in controlling this selectivity.[8][10]

Q3: Why is lithium hydroperoxide (LiOOH) superior to lithium hydroxide (LiOH) for hydrolytic cleavage?

While both are bases, their reactivity profiles are distinct. Using LiOH alone strongly favors the undesired endocyclic cleavage, destroying the auxiliary.[8][10][11] The combination of LiOH and H₂O₂ generates the LiOOH nucleophile, which exhibits a remarkable and counterintuitive preference for the more sterically hindered exocyclic carbonyl.[8]

Computational studies suggest that while both OH⁻ and OOH⁻ prefer to initially attack the less hindered endocyclic carbonyl, the subsequent reaction pathway determines the outcome.[8][10][11] For the intermediate formed from LiOH, the energy barrier to ring-opening is low, so endocyclic cleavage proceeds rapidly.[8][11] In contrast, the decomposition barrier for the intermediate formed from LiOOH is very high, making this pathway unfavorable. The reaction instead proceeds via the alternative, preferred exocyclic cleavage pathway.[8][10][11]

Q4: Are there significant safety risks associated with the LiOH/H₂O₂ method?

Yes. A critical and often overlooked safety concern is the evolution of oxygen gas.[4][12][13] This occurs because the peracid intermediate, formed after the initial nucleophilic attack, is not stable under the reaction conditions and is rapidly reduced by the excess hydrogen peroxide present.[4][12] This decomposition releases a stoichiometric amount of oxygen, which can create a pressurized and potentially flammable or explosive atmosphere in a sealed vessel containing organic solvents like THF.[4][12]

Mitigation Strategy: Always ensure the reaction vessel is adequately vented and perform the procedure in a well-ventilated fume hood. For larger-scale reactions, monitoring the oxygen content in the headspace is crucial for maintaining safe operating conditions.[4]

Q5: How can the chiral auxiliary be recovered after the reaction?

A key advantage of this methodology is the ability to recover the often-expensive chiral auxiliary.[6][9] Following the primary product extraction, the auxiliary typically remains in the aqueous layer. To recover it, the aqueous layer should be made strongly basic (e.g., pH 10-11 with 1M NaOH) and then extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[6]

Troubleshooting & Optimization Guide

This guide is structured to address specific experimental issues in a question-and-answer format.

Problem 1: My reaction gives a low or zero yield of the desired product.

This is a common issue with several potential root causes.

Potential CauseSuggested Solution & Scientific Rationale
Incomplete Reaction Solution: Monitor the reaction closely by TLC or LC-MS. If starting material persists after the standard time (typically 1-3 hours at 0 °C), consider extending the reaction time. A slight, cautious increase in temperature may be warranted, but be mindful of potential side reactions.[6]
Steric Hindrance Rationale: A sterically bulky N-acyl group can significantly slow the rate of nucleophilic attack. Solution: For hydrolytic cleavage, the standard LiOOH conditions are generally effective even for hindered substrates.[8] For reductive cleavage of hindered systems, an improved procedure using LiBH₄ with a controlled amount of water (1.1 equiv) in diethyl ether has been reported to give superior yields.[6]
Incorrect Reagent Stoichiometry Rationale: The LiOH/H₂O₂ method requires a molar excess of both reagents to ensure the efficient generation of LiOOH and to drive the reaction to completion. Solution: Double-check calculations and ensure the correct equivalents are used. Standard protocols often call for ~1.6-3 equivalents of LiOH·H₂O and a larger excess of H₂O₂ (~4-8 equivalents).[4][6]
Product Degradation Rationale: The product itself may be unstable under the basic reaction conditions, or sensitive functional groups may react. Epimerization of adjacent stereocenters is also a risk. Solution: Maintain a low reaction temperature (0 °C) to minimize the rate of degradation pathways.[6] If the product is exceptionally sensitive, consider a milder cleavage method or different protecting group strategy.
Problem 2: My final product is contaminated with significant impurities, particularly a hydroxyamide byproduct.

This almost always points to a loss of selectivity in the cleavage pathway.

Potential CauseSuggested Solution & Scientific Rationale
Endocyclic Cleavage Rationale: This is the most common cause of major byproducts and indicates the undesired ring-opening of the auxiliary. It occurs when a strong, non-hindered nucleophile like LiOH attacks the internal carbamate carbonyl.[6][10][11] Solution: Ensure that hydrogen peroxide is present in sufficient excess with the lithium hydroxide to generate the selective LiOOH nucleophile in situ. The order of addition can be important; adding a pre-cooled solution of LiOH to the substrate/THF/H₂O₂ mixture is a common practice.[6] Avoid using LiOH alone under any circumstances if you wish to recover the auxiliary.[8]
Incomplete Quench Rationale: Excess peroxide remaining after the reaction can potentially lead to undesired oxidative side reactions during workup. Solution: Ensure the quench step with a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is complete before proceeding with acidification and extraction.[5][6]
Problem 3: I am experiencing difficulties with the workup and product isolation.

Workup issues can lead to significant loss of product and/or the auxiliary.

Potential CauseSuggested Solution & Scientific Rationale
Emulsion Formation Rationale: The mixture of organic solvents, aqueous salts, and the auxiliary itself can lead to the formation of stable emulsions during extraction, making phase separation difficult or impossible.[14] Solution: To break an emulsion, try adding a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of a filter aid like Celite can often resolve the issue.[6]
Water-Soluble Product Rationale: If the final carboxylic acid or alcohol product is small and polar, it may have significant solubility in the aqueous layer, leading to low recovery in the organic extracts. Solution: Perform multiple (5+) extractions with your organic solvent to maximize recovery. For highly polar products, continuous liquid-liquid extraction may be necessary. Saturating the aqueous layer with NaCl prior to extraction can also decrease the solubility of the organic product in the aqueous phase ("salting out").[6]

Visualized Workflows & Mechanisms

Diagram 1: Selecting the Right Cleavage Condition

Cleavage_Method_Selection start Start: N-Acyl Oxazolidinone desired_product What is the desired functional group? start->desired_product acid Carboxylic Acid desired_product->acid Acid alcohol Primary Alcohol desired_product->alcohol Alcohol ester Ester / Thioester desired_product->ester Ester / Thioester protocol1 Use LiOH / H₂O₂ in THF/H₂O at 0 °C acid->protocol1 protocol2 Use LiBH₄ in Ether or THF alcohol->protocol2 protocol3 Use NaOMe/MeOH for Methyl Ester Use LiOBn for Benzyl Ester Use LiSBn for Thioester ester->protocol3

Caption: Decision workflow for selecting an appropriate auxiliary cleavage method.

Diagram 2: Exocyclic vs. Endocyclic Cleavage Pathways

Cleavage_Pathways cluster_main N-Acyl Oxazolidinone cluster_exo Exocyclic Cleavage (Desired) cluster_endo Endocyclic Cleavage (Undesired) Start Substrate Exo_Attack Attack at Exocyclic Carbonyl (e.g., with LiOOH) Start->Exo_Attack Endo_Attack Attack at Endocyclic Carbonyl (e.g., with LiOH) Start->Endo_Attack Product_Acid Recovered Auxiliary + Chiral Product Exo_Attack->Product_Acid Productive Pathway Product_Byproduct Destroyed Auxiliary (Hydroxyamide Byproduct) Endo_Attack->Product_Byproduct Side Reaction

Caption: Competing pathways for nucleophilic cleavage of the N-acyl oxazolidinone.

Key Experimental Protocols

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from standard literature procedures for robust hydrolysis.[4][5][6]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Use enough solvent to ensure complete dissolution at room temperature.

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv). Then, slowly add a pre-cooled aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[6]

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 equiv per equiv of H₂O₂) at 0 °C. Stir for 20 minutes.

  • Workup & Product Isolation:

    • Remove most of the THF under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to acidic (pH ~2-3) with 1M HCl.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Auxiliary Recovery:

    • Make the aqueous layer from the previous step basic (pH ~10-11) with 1M NaOH.

    • Extract this basic aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the chiral auxiliary.

Protocol 2: Reductive Cleavage to the Primary Alcohol using LiBH₄

This protocol is effective for converting the acyl group to an alcohol.[6]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry diethyl ether or THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reducing Agent Addition: Slowly add a solution of lithium borohydride (LiBH₄, 1.1-1.5 equiv) in THF dropwise. For sterically hindered substrates, adding a stoichiometric amount of water (1.1 equiv) to the ether solution before adding the LiBH₄ can improve yields.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.[6]

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of 1M aqueous NaOH.

  • Workup: Pour the mixture into a separatory funnel and dilute with ether and water. Separate the layers. Extract the aqueous layer one more time with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude material, containing the primary alcohol and the chiral auxiliary, can be purified by flash column chromatography.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Anonymous. (2025). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Anonymous. (2025). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • Anonymous. Evans Enolate Alkylation-Hydrolysis. Michigan State University. [Link]

  • Anonymous. A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. Library and Archives Canada. [Link]

  • Smith, T. E. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • Anonymous. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. National Institutes of Health. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Gage, J. R. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Anonymous. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD: Research and eData. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

Sources

Troubleshooting

Addressing racemization issues with 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

Welcome to the technical support center for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential racemizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential racemization issues encountered during its application as a chiral auxiliary. Here, we synthesize technical accuracy with field-proven insights to ensure the stereochemical integrity of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and application of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.

Q1: What are the primary applications of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one?

A1: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is a chiral auxiliary, a class of compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][][3] It is particularly effective in directing stereoselective alkylations, aldol additions, and other transformations that form new stereocenters.[1][3] The substituents at the C4 and C5 positions of the oxazolidinone ring create a chiral environment that biases the approach of reagents to one face of a reactive intermediate, leading to a high degree of diastereoselectivity.

Q2: How should I store and handle 5-Ethyl-4-propyl-1,2-oxazolidin-3-one to maintain its stereochemical purity?

A2: To prevent degradation and potential racemization, 5-Ethyl-4-propyl-1,2-oxazolidin-3-one should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. It is crucial to avoid exposure to strong acids, bases, and moisture, as these can promote ring opening or epimerization. Always use anhydrous solvents and reagents when working with this chiral auxiliary.

Q3: What are the key factors that can lead to racemization when using this chiral auxiliary?

A3: Racemization can occur at two main points: at the newly formed stereocenter adjacent to the N-acyl group, or, less commonly, at the C4 and C5 stereocenters of the oxazolidinone ring itself. The primary factors include:

  • Harsh reaction conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization.

  • Inappropriate base selection: The choice and stoichiometry of the base used for enolate formation are critical. Strong, non-hindered bases can potentially deprotonate the C4 position, leading to epimerization of the auxiliary.

  • Acidic or basic cleavage conditions: The final step of removing the auxiliary must be performed under carefully controlled conditions to avoid racemization of the desired product.

Q4: How can I confirm the stereochemical purity of my 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its derivatives?

A4: The stereochemical purity can be assessed using two primary analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying enantiomers and diastereomers.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of N-acylated products by integrating the signals of protons that are unique to each diastereomer.[7][8] High-field NMR may be necessary to resolve overlapping signals.

II. Troubleshooting Guide: Diagnosing and Resolving Racemization

This section provides a detailed, in-depth guide to troubleshooting specific racemization issues you may encounter during your experiments.

Scenario 1: Loss of Diastereoselectivity During N-Acyl Enolate Formation and Alkylation

You observe a lower than expected diastereomeric ratio (d.r.) in your alkylated product after reacting the N-acyl derivative of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one with a base and an electrophile.

  • Cause 1a: Epimerization at the C4 Position of the Oxazolidinone Ring. The proton at the C4 position is weakly acidic and can be abstracted by very strong bases, leading to a planar intermediate that can be re-protonated from either face, causing epimerization of the auxiliary itself.

    • Diagnosis:

      • Acylate the 5-Ethyl-4-propyl-1,2-oxazolidin-3-one with a simple acyl group (e.g., propionyl chloride).

      • Subject the N-acyl oxazolidinone to the basic conditions of your reaction without adding the electrophile.

      • Quench the reaction and analyze the stereochemical integrity of the recovered N-acyl oxazolidinone using chiral HPLC. A loss of diastereomeric purity indicates epimerization at C4 or C5.

    • Solution:

      • Optimize Base Selection: Switch to a more sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). These bases are less likely to access the C4 proton. Avoid an excess of strong, non-hindered bases like n-butyllithium (n-BuLi), which is a stronger base than LDA and can cause over-deprotonation.[9][10]

      • Control Temperature: Perform the deprotonation at a low temperature (-78 °C) to minimize the rate of any potential epimerization.

  • Cause 1b: Incomplete or Non-Stereoselective Enolate Formation. The geometry of the enolate is crucial for achieving high diastereoselectivity. Incomplete formation or the presence of both E- and Z-enolates can lead to a mixture of diastereomeric products.

    • Diagnosis:

      • Analyze the reaction mixture by ¹H NMR after the addition of the base but before the electrophile. The disappearance of the starting N-acyl oxazolidinone signals can indicate complete enolate formation. However, directly observing the enolate geometry can be challenging.

      • A low diastereomeric ratio in the final product is a strong indicator of issues with enolate formation.

    • Solution:

      • Choice of Base and Lewis Acid: For Evans' aldol reactions, the use of dibutylboron triflate with a tertiary amine base is known to favor the formation of the Z-enolate, which leads to the syn-aldol product.[9] For alkylations, lithium or sodium bases are common. Ensure the base is of high purity and the stoichiometry is precise.

      • Solvent Effects: The solvent can influence the aggregation state of the enolate and the transition state of the reaction. Anhydrous tetrahydrofuran (THF) is a common choice.

  • Cause 1c: Racemization of the Electrophile. If your electrophile is chiral and prone to racemization under basic conditions, this can lead to a mixture of diastereomeric products.

    • Diagnosis:

      • Subject the electrophile to the reaction conditions (base, solvent, temperature) in the absence of the N-acyl oxazolidinone.

      • Analyze the stereochemical integrity of the recovered electrophile using an appropriate chiral analytical method.

    • Solution:

      • If the electrophile is base-sensitive, consider alternative synthetic strategies or milder reaction conditions.

Protocol 1: Chiral HPLC Analysis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one Stereoisomers

This protocol provides a general guideline for developing a chiral HPLC method to assess the stereochemical purity of your oxazolidinone auxiliary.

ParameterRecommendation
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is a good starting point. Trifluoroacetic acid (TFA) may be added for acidic compounds.[4]
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C (can be varied to optimize separation)
Detection UV at a wavelength where the compound absorbs (e.g., 210 nm)

Procedure:

  • Prepare a stock solution of your 5-Ethyl-4-propyl-1,2-oxazolidin-3-one sample in the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) onto the column.

  • Run the analysis and identify the peaks corresponding to the different stereoisomers.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the peaks.[5]

Protocol 2: ¹H NMR Determination of Diastereomeric Ratio

  • Acquire a high-resolution ¹H NMR spectrum of the purified alkylated product.

  • Identify well-resolved signals that are unique to each diastereomer. Protons alpha to the carbonyl or on the substituents of the oxazolidinone ring are often good candidates.

  • Carefully integrate the corresponding signals for each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values. For accurate quantification, ensure full relaxation of the protons by using a sufficient relaxation delay (D1) in your NMR experiment.

start Low Diastereomeric Ratio Observed check_aux Check Auxiliary Stability (Protocol 1) start->check_aux check_enolate Investigate Enolate Formation check_aux->check_enolate No Racemization epimerization Optimize Base and Temperature check_aux->epimerization Racemization Detected check_electro Verify Electrophile Stability check_enolate->check_electro Enolate Formation OK enolate_issue Review Deprotonation Conditions check_enolate->enolate_issue Incomplete/Non-selective electro_rac Modify Reaction Conditions or Strategy check_electro->electro_rac Racemization Detected end Problem Resolved check_electro->end Electrophile Stable solution1 Use Hindered Base (LDA, NaHMDS) Perform at -78°C epimerization->solution1 Solution solution2 Ensure Anhydrous Conditions Verify Base Stoichiometry Consider Lewis Acid Additives enolate_issue->solution2 Solution solution3 Use Milder Conditions Choose a More Stable Electrophile electro_rac->solution3 Solution

Troubleshooting workflow for low diastereoselectivity.
Scenario 2: Racemization During Cleavage of the Chiral Auxiliary

You have successfully performed a highly diastereoselective reaction, but you observe a loss of enantiomeric purity in your final product after removing the 5-Ethyl-4-propyl-1,2-oxazolidin-3-one auxiliary.

  • Cause 2a: Epimerization of the Product's α-Stereocenter. The newly formed stereocenter alpha to the carbonyl group is susceptible to epimerization under harsh basic or acidic conditions used for cleavage.

    • Diagnosis:

      • Analyze the enantiomeric excess (ee) of your final product using chiral HPLC.

      • If the ee is lower than the diastereomeric excess (de) of the N-acyl precursor, epimerization has occurred during cleavage.

    • Solution:

      • Mild Hydrolysis Conditions: For hydrolysis to the carboxylic acid, use lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C).[11] This method is generally less prone to causing epimerization. Be aware that this reaction can evolve oxygen gas, so ensure proper venting.[11]

      • Reductive Cleavage: For conversion to the corresponding alcohol, use a mild reducing agent like lithium borohydride (LiBH₄). This is often less harsh than lithium aluminum hydride (LiAlH₄).

      • Transesterification: For conversion to an ester, use a Lewis acid catalyst with the desired alcohol.

  • Cause 2b: Degradation of the Product or Auxiliary. The cleavage conditions may be too harsh for other functional groups in your molecule, leading to side reactions and a complex product mixture, which can complicate purification and analysis.

    • Diagnosis:

      • Analyze the crude reaction mixture after cleavage by NMR and LC-MS to identify any byproducts.

      • Significant formation of unidentified products suggests degradation.

    • Solution:

      • Screen a variety of milder cleavage conditions.

      • Consider protecting sensitive functional groups before the cleavage step.

Protocol 3: Mild Hydrolytic Cleavage of N-Acyl Oxazolidinone

  • Dissolve the N-acyl-5-Ethyl-4-propyl-1,2-oxazolidin-3-one (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 equiv).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Perform a standard aqueous workup to isolate the carboxylic acid and the recovered chiral auxiliary.

cluster_0 Desired Cleavage (Hydrolysis) cluster_1 Racemization Pathway start N-Acyl Oxazolidinone intermediate Tetrahedral Intermediate start->intermediate HOO⁻ attack product Carboxylic Acid + Auxiliary intermediate->product Collapse start_rac N-Acyl Oxazolidinone enolate Enolate (Planar) start_rac->enolate Base (e.g., excess OH⁻) product_rac Racemic Product enolate->product_rac Protonation

Simplified mechanism of desired cleavage versus racemization.

III. References

  • Ahirrao, V. K., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 789–793. [Link]

  • Bongini, A., et al. (1990). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Journal of the Chemical Society, Perkin Transactions 1, 3095-3101. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. (n.d.). ScienceDirect. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyl Oxazolidinones. Organic Letters, 8(8), 1613–1616.

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.

  • Gál, J. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Morris, G. A., et al. (2012). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 48(25), 3069-3071. [Link]

  • Said, M., & Yilmaz, I. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Stark, D. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1438–1442. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. The Journal of Organic Chemistry, 61(8), 2672–2679. [Link]

  • Wang, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14795-14805. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Claisen Rearrangements with a Chiral Lewis Acid. Journal of the American Chemical Society, 123(12), 2911–2912.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one , a specific derivative of the isoxazolidin-3-one scaffold. This heterocyclic system serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one , a specific derivative of the isoxazolidin-3-one scaffold. This heterocyclic system serves as a critical structural motif in the development of beta-lactam mimics, antibiotics, and chiral auxiliaries.

This document is structured to guide researchers through the structural elucidation , stereochemical assignment , and differentiation from common isomers (specifically 1,3-oxazolidin-2-ones).

[1][2][3]

Structural Overview & Significance

The compound 5-Ethyl-4-propyl-1,2-oxazolidin-3-one belongs to the isoxazolidin-3-one class (also referred to as 4-isoxazolidinones in some older nomenclature, though IUPAC defines the ketone position). Unlike the common Evans auxiliary (1,3-oxazolidin-2-one), this scaffold features a Nitrogen-Oxygen bond (N-O) within the ring, imparting unique electronic properties and reactivity profiles.

Core Structure & Numbering
  • Position 1: Oxygen (O)[1]

  • Position 2: Nitrogen (NH)

  • Position 3: Carbonyl (C=O)[1]

  • Position 4: Methine (CH-Propyl) – Chiral Center

  • Position 5: Methine (CH-Ethyl) – Chiral Center

The presence of two adjacent chiral centers at C4 and C5 creates two possible diastereomers: cis (syn) and trans (anti) . Distinguishing these stereoisomers via NMR is the primary analytical challenge.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, follow this standardized protocol. This workflow minimizes solvent effects that can obscure coupling constants.

Sample Preparation[4][5]
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis.

    • Why: It minimizes hydrogen bonding with the lactam NH, providing sharper signals.

    • Alternative: Use DMSO-d₆ only if solubility is poor or to observe the NH proton coupling (which often exchanges/broadens in CDCl₃).

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause stacking effects that shift aromatic or NH signals.

  • Reference: Calibrate to TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm for 1H, 77.16 ppm for 13C).

Data Acquisition Parameters
  • 1H NMR: Minimum 400 MHz. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the acidic NH proton.
  • 13C NMR: Minimum 100 MHz (field strength). Use broadband proton decoupling.

  • NOESY/COSY: Essential for confirming stereochemistry (see Section 4).

1H NMR Spectral Analysis

The proton NMR spectrum is characterized by the distinct chemical shifts of the ring methines (H4 and H5) and the coupling constant (


) which dictates stereochemistry.
Table 1: Predicted 1H NMR Data (CDCl₃, 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
NH Amide8.0 – 9.5br s-Deshielded by adjacent carbonyl and electronegative oxygen. Broad due to quadrupole relaxation of

N.
H5 Methine (O-CH)4.2 – 4.8ddd or dt

(see below)
Highly deshielded by the ring Oxygen (inductive effect).
H4 Methine (CO-CH)2.6 – 3.2ddd or dt

(see below)
Alpha to carbonyl; less deshielded than H5.
Alkyl Propyl/Ethyl0.9 – 1.8m

Standard alkyl multiplets. Overlapping in 1.2–1.8 region.
Stereochemical Determination: The Coupling Constant

The magnitude of the vicinal coupling constant


 is the most reliable indicator of relative stereochemistry in 5-membered rings, governed by the Karplus relationship .
  • Cis-Isomer (Syn):

    • Dihedral Angle:

      
       (Pseudo-eclipsed).
      
    • Observed

      
      : 6.0 – 9.0 Hz .
      
    • Interpretation: The protons are on the same face, maximizing orbital overlap for spin-spin coupling.

  • Trans-Isomer (Anti):

    • Dihedral Angle:

      
       (Pseudo-diequatorial).
      
    • Observed

      
      : 2.0 – 5.0 Hz .
      
    • Interpretation: The protons are on opposite faces. In 5-membered rings, the trans angle rarely reaches the perfect 180° (anti-periplanar) required for large couplings (

      
       Hz) unless the ring is heavily distorted. Thus, 
      
      
      
      is the standard rule for isoxazolidin-3-ones.

Critical Check: If you observe a


 of ~6 Hz, the assignment is ambiguous. Perform a 1D-NOESY experiment. Irradiating H4 should show a strong enhancement of H5 for the cis  isomer, and negligible enhancement for the trans  isomer.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive "fingerprint" to distinguish the isoxazolidin-3-one scaffold from structural isomers like 1,3-oxazolidin-2-ones.

Table 2: Predicted 13C NMR Data (CDCl₃, 100 MHz)
PositionCarbon TypeShift (

, ppm)
Comparison Note
C3 Carbonyl (C=O) 170.0 – 175.0 Diagnostic Peak. Significantly downfield compared to carbamates (see Section 5).
C5 Methine (C-O)75.0 – 85.0Deshielded by Oxygen.
C4 Methine (C-C=O)40.0 – 50.0Shielded relative to C5.
Alkyl CH₂, CH₃10.0 – 35.0Standard aliphatic region.

Comparative Analysis: Alternatives & Isomers

A common pitfall in synthesis is the misidentification of the product as a 1,3-oxazolidin-2-one (Evans Auxiliary type) or a


-lactam .
Comparison Guide

The following table contrasts 5-Ethyl-4-propyl-1,2-oxazolidin-3-one with its primary alternatives.

Feature1,2-Oxazolidin-3-one (Target)1,3-Oxazolidin-2-one (Alternative)Pyrrolidin-2-one (

-Lactam)
Structure N-O Bond presentN-C-O connectivityNo Ring Oxygen
Carbonyl 13C 170 – 175 ppm (Lactam/Ester hybrid)155 – 160 ppm (Carbamate)175 – 180 ppm (Amide)
H4 Shift 2.6 – 3.2 ppm (Alpha to C=O)3.5 – 4.0 ppm (Alpha to N)2.2 – 2.5 ppm
H5 Shift 4.2 – 4.8 ppm (Alpha to O)4.0 – 4.5 ppm (Alpha to O)1.8 – 2.2 ppm (Alkyl)

Key Differentiator: The Carbonyl 13C shift is the most robust metric. If your carbonyl peak is near 158 ppm, you have synthesized the 1,3-oxazolidin-2-one isomer, not the target 1,2-oxazolidin-3-one.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for assigning the structure and stereochemistry of the compound.

NMR_Workflow Sample Crude Reaction Mixture H1_Acq Acquire 1H NMR (CDCl3) Sample->H1_Acq Check_NH Identify NH Peak (8.0 - 9.5 ppm) H1_Acq->Check_NH Assign_H4H5 Assign H4 & H5 H5 (4.2-4.8 ppm) | H4 (2.6-3.2 ppm) Check_NH->Assign_H4H5 Measure_J Measure J(4,5) Coupling Assign_H4H5->Measure_J Decision J Value Analysis Measure_J->Decision Cis Cis Isomer (Syn) J = 6.0 - 9.0 Hz Decision->Cis High J Trans Trans Isomer (Anti) J = 2.0 - 5.0 Hz Decision->Trans Low J Confirm Confirmation: 13C NMR Check C=O at ~172 ppm Cis->Confirm Trans->Confirm

Caption: Step-by-step workflow for the stereochemical assignment of 4,5-disubstituted isoxazolidin-3-ones.

References

  • Beilstein Journals. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions. (Discusses NMR trends in 4,5-disubstituted isoxazolidines).

  • Molecules (MDPI).New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates...

    
     Hz, 
    
    
    
    Hz).
  • SpectraBase. 3-Ethyl-2-oxazolidinone Spectral Data.[2] (Comparative data for the 1,3-oxazolidin-2-one isomer).

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring & Heterocycles. (General principles of chemical shifts in N/O heterocycles).

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Separating 5-Ethyl-4-propyl-1,2-oxazolidin-3-one Diastereomers

Introduction: The Stereochemical Challenge of Substituted Oxazolidinones The 1,2-oxazolidin-3-one core is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis, most famously utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of Substituted Oxazolidinones

The 1,2-oxazolidin-3-one core is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis, most famously utilized in Evans' chiral auxiliaries.[1][2][3][4] The compound of interest, 5-Ethyl-4-propyl-1,2-oxazolidin-3-one, possesses two chiral centers at the C4 and C5 positions. This structural feature gives rise to four possible stereoisomers, which exist as two pairs of diastereomers.

From a pharmaceutical perspective, different stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] For instance, the renowned oxazolidinone antibiotic, Linezolid, is active as a single enantiomer.[1][5] Consequently, the ability to separate and quantify these diastereomers is not merely an analytical exercise but a critical necessity in drug development and quality control. This guide provides an in-depth comparison of HPLC methodologies for the effective separation of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one diastereomers, grounded in the principles of chromatographic science.

PART 1: The Chromatographic Rationale for Separating Diastereomers

Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers are stereoisomers that are not mirror images of one another. This distinction is paramount because it means diastereomers have different physical and chemical properties, including melting points, boiling points, and, most importantly for our purposes, different interaction strengths with a stationary phase.

This fundamental difference allows for their separation on both achiral and chiral stationary phases.[6][7] The choice between these approaches depends on the degree of structural difference between the diastereomers, the required resolution, and whether simultaneous separation from enantiomers is necessary.

G cluster_0 Method Selection Workflow Start Start Define Goal Define Separation Goal (Analytical vs. Preparative) Start->Define Goal Assess Sample Assess Sample Complexity (Diastereomers only vs. all Stereoisomers) Define Goal->Assess Sample Achiral Screening Screen Achiral Phases (Silica, C18) Assess Sample->Achiral Screening Resolution Check 1 Resolution Adequate? Achiral Screening->Resolution Check 1 Chiral Screening Screen Chiral Phases (Polysaccharide-based) Resolution Check 1->Chiral Screening No Optimize Optimize Method (Mobile Phase, Flow, Temp.) Resolution Check 1->Optimize Yes Resolution Check 2 Resolution Adequate? Chiral Screening->Resolution Check 2 Resolution Check 2->Optimize Yes Resolution Check 2->Optimize No, Re-evaluate Chiral Phase Choice End Final Method Optimize->End

Caption: Workflow for selecting an appropriate HPLC method for diastereomer separation.

PART 2: Comparative Analysis of HPLC Methodologies

We will now compare four principal HPLC/SFC strategies for separating the diastereomers of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. The effectiveness of each method is dictated by the specific stereochemistry of the analyte and its interaction with the selected stationary and mobile phases.

Method 1: Normal-Phase Chromatography on Achiral Silica Gel

This is a classical and often cost-effective approach for separating compounds with differing polarities.

  • Principle of Separation: Diastereomers, having different three-dimensional arrangements of their constituent atoms, will present slightly different polar functional groups for interaction with the silanol groups of the silica stationary phase. The diastereomer that can form stronger hydrogen bonds or dipole-dipole interactions will be retained longer on the column.

  • Causality Behind Experimental Choices: The mobile phase is typically a non-polar solvent (e.g., n-hexane or heptane) modified with a more polar solvent, usually an alcohol like ethanol (EtOH) or 2-propanol (IPA).[6] The alcohol modifier competes with the analyte for adsorption sites on the silica surface. Increasing the percentage of the alcohol modifier will decrease the retention time of both diastereomers. The key is to find a "sweet spot" that provides differential retention, leading to separation.

  • Advantages:

    • Low cost of silica columns.

    • High loading capacity, making it suitable for preparative separations.[8]

  • Disadvantages:

    • May not provide sufficient resolution for very similar diastereomers.

    • Sensitive to water content in the mobile phase, which can lead to inconsistent retention times.

    • Higher consumption of organic solvents compared to some reversed-phase methods.

Method 2: Reversed-Phase Chromatography on Achiral Stationary Phases (C18, Phenyl)

While less common for diastereomer separation than normal-phase, reversed-phase HPLC can be effective, particularly if the diastereomers have notable differences in their overall hydrophobicity.

  • Principle of Separation: Separation is based on differential hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., octadecyl-silica, C18). The diastereomer that presents a more hydrophobic surface area to the stationary phase will be retained longer. A phenyl column may offer alternative selectivity through π-π interactions with aromatic moieties, though this is not directly applicable to our target analyte.[7]

  • Causality Behind Experimental Choices: The mobile phase consists of an aqueous component and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH). The separation is modulated by adjusting the ratio of organic solvent to water. A higher organic content reduces retention.

  • Advantages:

    • Excellent reproducibility and column stability.

    • Compatible with mass spectrometry (MS) detection when using volatile buffers.

  • Disadvantages:

    • Often provides lower selectivity for diastereomers compared to normal-phase or chiral chromatography.[9]

Method 3: Chiral Chromatography on Polysaccharide-Based Stationary Phases

This is the most powerful and versatile approach, often considered the industry standard for stereoisomer separations.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, offer a complex chiral environment capable of discriminating between subtle structural differences.[5][10][11]

  • Principle of Separation: Chiral recognition on polysaccharide CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions (with aromatic derivatives), and steric hindrance.[11] The chiral selector forms transient diastereomeric complexes with the analytes. The difference in the stability of these complexes for each diastereomer dictates their retention times and leads to separation.[12]

G cluster_0 Chiral Recognition Mechanism CSP Chiral Stationary Phase (Polysaccharide Groove) H-Bond Donors/Acceptors Steric Pockets Dipole Moments Complex1 Transient Complex A (More Stable) CSP->Complex1 Complex2 Transient Complex B (Less Stable) CSP->Complex2 Analyte1 Diastereomer A Analyte1->Complex1 Stronger Interaction Analyte2 Diastereomer B Analyte2->Complex2 Weaker Interaction Elution Separation (B elutes before A) Complex1->Elution Complex2->Elution

Caption: Principle of diastereomer separation on a chiral stationary phase.

  • Comparison of Operating Modes:

    • Normal-Phase Mode: Uses alkane/alcohol eluents. This mode often provides the highest selectivity and resolution for oxazolidinones.[5][10] Modifiers like ethanol, 2-propanol, and methanol are screened to find the optimal balance of retention and selectivity.

    • Polar Organic Mode: Employs neat polar solvents like methanol, ethanol, or acetonitrile. This mode can offer different selectivity compared to normal-phase and is useful when solubility in alkanes is limited. Studies on oxazolidinone analogues have shown that amylose-based columns with acetonitrile can provide excellent enantioselectivity.

    • Reversed-Phase Mode: Uses aqueous/organic mobile phases. While generally less selective for chiral separations than normal-phase, it is a valuable option, especially for highly polar compounds.

Method 4: Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases

SFC is a modern high-throughput alternative to HPLC that uses supercritical carbon dioxide as the main mobile phase component.

  • Principle of Separation: The separation principles are analogous to normal-phase HPLC. The primary mobile phase (CO₂) is non-polar, and polarity is adjusted by adding a co-solvent, typically an alcohol like methanol.

  • Causality Behind Experimental Choices: SFC offers very fast separations and equilibration times. The low viscosity of the supercritical fluid allows for higher flow rates without excessive backpressure. This makes it ideal for high-throughput screening of different chiral columns and conditions.

  • Advantages:

    • Significantly faster analysis times.

    • Reduced consumption of organic solvents, making it a "greener" technique.[12]

    • Excellent for preparative scale due to easy removal of CO₂.

  • Disadvantages:

    • Requires specialized instrumentation.

PART 3: Data Summary and Experimental Protocols

The following tables summarize hypothetical but realistic starting conditions for each methodology, based on published data for similar oxazolidinone compounds.[5][6][10]

Table 1: Comparison of HPLC/SFC Methodologies for Diastereomer Separation
FeatureMethod 1: Achiral NP-HPLCMethod 2: Achiral RP-HPLCMethod 3: Chiral NP-HPLCMethod 4: Chiral SFC
Stationary Phase Silica Gel (5 µm)C18 (5 µm)Lux Amylose-1 or Chiralpak AD-H (5 µm)Lux Amylose-1 or Chiralpak AD-H (5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)n-Hexane / Ethanol (80:20, v/v)CO₂ / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C30 °C25 °C40 °C
Detection UV @ 210 nmUV @ 210 nmUV @ 210 nmUV @ 210 nm
Expected Selectivity (α) Moderate (1.1 - 1.3)Low to Moderate (1.05 - 1.2)High ( > 1.5)High ( > 1.5)
Analysis Time 10-20 min10-15 min15-30 min2-5 min
Primary Application Cost-effective analysis, PrepRoutine analysis, MS-compatibilityHigh-resolution analysis, QuantitationHigh-throughput screening, Prep
Experimental Protocol 1: Achiral Normal-Phase HPLC Method

This protocol provides a robust starting point for separating the diastereomers on a standard silica column.

  • System Preparation:

    • Column: Silica Gel, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Prepare a solution of 90% n-Hexane and 10% 2-Propanol (v/v). Filter and degas the mobile phase.

    • HPLC System: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes). Set the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the 5-Ethyl-4-propyl-1,2-oxazolidin-3-one sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for 20 minutes or until both diastereomeric peaks have eluted.

  • Optimization:

    • If resolution is poor, decrease the percentage of 2-Propanol in 1-2% increments to increase retention and improve separation.

    • If retention times are too long, increase the percentage of 2-Propanol.

Experimental Protocol 2: Chiral Normal-Phase HPLC Method

This protocol outlines the use of a high-performance polysaccharide CSP for achieving baseline separation.

  • System Preparation:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Prepare a solution of 80% n-Hexane, 10% 2-Propanol, and 10% Methanol (v/v/v). For improved peak shape, 0.1% Trifluoroacetic Acid (TFA) can be added.[10] Filter and degas.

    • HPLC System: Equilibrate the column with the mobile phase at 1.0 mL/min. Chiral columns may require longer equilibration times. Set the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Run:

    • Set the UV detector to 210 nm.

    • Inject 5 µL of the sample.

    • Monitor the chromatogram for the elution of the diastereomers.

  • Optimization:

    • The choice of alcohol modifier is critical. Screen different alcohols (Ethanol, 2-Propanol) and their ratios to fine-tune selectivity.

    • Varying the column temperature can sometimes reverse the elution order or improve resolution.

Conclusion and Recommendations

The separation of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one diastereomers is readily achievable with modern HPLC techniques.

  • For initial screening, cost-sensitive applications, or preparative-scale purification where baseline resolution is not strictly required, achiral normal-phase HPLC on a silica column is a logical starting point.[6][8]

  • For analytical method development, quality control, and applications requiring high resolution and accurate quantitation, chiral chromatography on a polysaccharide-based CSP is the superior choice.[1][10] The versatility of these columns in normal-phase, polar organic, and reversed-phase modes provides a high probability of success.

  • For laboratories equipped with the necessary instrumentation, chiral SFC offers an unparalleled advantage in speed and reduced solvent usage, making it the premier choice for high-throughput method development and purification.

Ultimately, the selection process is empirical.[13] The protocols and comparative data provided in this guide serve as an expert-informed starting point for developing a robust, reliable, and fit-for-purpose separation method for your specific research needs.

References

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. MTMT. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). PMC. [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). Oxford Academic. [Link]

  • Structure of oxazolidinone chiral samples (group D). ResearchGate. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2022). Journal of Chromatography A. [Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. (2024). ChemRxiv. [Link]

  • HPLC traces of oxazolidinone 9 obtained as for scheme 2 starting from:... ResearchGate. [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. (2018). Chemical Science (RSC Publishing). [Link]

  • A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. (2003). PubMed. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PMC. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). MDPI. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (2012). GSK. [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Drug Separation. ResearchGate. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Substituted Oxazolidinone Auxiliaries: A Comparative Yield Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries remain a robust and reliable to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries remain a robust and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, have established themselves as a cornerstone of asymmetric synthesis.[1][2] This guide provides an in-depth comparative analysis of commonly used substituted oxazolidinone auxiliaries, focusing on their performance in terms of reaction yield and diastereoselectivity in key synthetic transformations. We will delve into the mechanistic underpinnings of this stereocontrol and provide detailed, field-proven protocols to empower you in your research and development endeavors.

The Principle of Stereocontrol: How Substituents Dictate Selectivity

The efficacy of oxazolidinone auxiliaries stems from their ability to create a sterically biased environment around a prochiral center.[1] The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in directing the approach of incoming reagents.[1] By forming a rigid chelated enolate, the substituent at the C4-position effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[3][4] This predictable mode of action is the foundation for the high diastereoselectivities observed in reactions employing these auxiliaries.

The general workflow for utilizing a chiral auxiliary is a three-step process: covalent attachment of the auxiliary to a substrate, the diastereoselective reaction to create the desired stereocenter, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.[1]

Comparative Performance Analysis: Alkylation, Aldol, and Diels-Alder Reactions

The choice of substituent on the oxazolidinone auxiliary can significantly impact the yield and diastereoselectivity of a given reaction. Here, we compare the performance of some of the most common commercially available auxiliaries, which are typically derived from readily available amino acids like valine and phenylalanine.[5]

Asymmetric Alkylation of N-Acyl Oxazolidinones

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The N-acyl oxazolidinone enolates are highly effective nucleophiles in these reactions.[1][6]

Table 1: Comparative Yields and Diastereoselectivities in Asymmetric Alkylation

Auxiliary (Derived from)4-SubstituentElectrophileYield (%)Diastereomeric Ratio (d.r.)
(S)-ValineIsopropylBenzyl bromide85-95>99:1
(S)-PhenylalanineBenzylMethyl iodide90-98>99:1
(S)-PhenylglycinePhenylAllyl iodide88-96>98:2

Data compiled from multiple sources and represent typical ranges.

The data clearly indicates that various substituted oxazolidinone auxiliaries provide excellent yields and exceptionally high levels of diastereoselectivity in asymmetric alkylation reactions. The choice of auxiliary may be guided by factors such as the specific substrates and the desired final product structure.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and Evans' oxazolidinone auxiliaries have been instrumental in controlling the stereochemical outcome of this transformation.[2][5][7]

Table 2: Comparative Yields and Diastereoselectivities in Asymmetric Aldol Reactions

Auxiliary (Derived from)4-SubstituentAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(S)-ValineIsopropylIsobutyraldehyde80-90>99:1
(S)-PhenylalanineBenzylBenzaldehyde85-95>99:1
(1S,2R)-NorephedrineMethyl, PhenylPivaldehyde75-85>98:2

Data compiled from multiple sources and represent typical ranges.

Similar to alkylation reactions, the aldol reactions mediated by these auxiliaries proceed with high yields and outstanding diastereoselectivity, consistently favoring the syn-aldol product.[5]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral N-acryloyl oxazolidinones act as powerful dienophiles, enabling highly diastereoselective cycloadditions.[8][9]

Table 3: Comparative Yields and Diastereoselectivities in Asymmetric Diels-Alder Reactions

Auxiliary (Derived from)4-SubstituentDieneYield (%)Diastereomeric Excess (d.e.)
(S)-ValineIsopropylCyclopentadiene85-95>96%
(S)-PhenylalanineBenzylIsoprene80-90>94%
(S)-PhenylglycinePhenylButadiene82-92>95%

Data compiled from multiple sources and represent typical ranges.

The use of substituted oxazolidinone auxiliaries in Diels-Alder reactions consistently leads to high yields and excellent diastereoselectivities, making them a reliable choice for the synthesis of complex cyclic molecules.

Experimental Protocols: A Practical Guide

To ensure the successful application of these powerful tools, we provide detailed, step-by-step protocols for the key stages of an asymmetric synthesis using an oxazolidinone auxiliary.

Acylation of the Oxazolidinone Auxiliary

This initial step attaches the substrate to the chiral auxiliary.

cluster_reactants Reactants Aux Oxazolidinone Auxiliary Product N-Acyl Oxazolidinone Aux->Product Reaction Acyl Acyl Chloride or Anhydride Acyl->Product Reaction Base Base (e.g., n-BuLi or Et3N/DMAP) Base->Product Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Product Reaction

Caption: Acylation of the oxazolidinone auxiliary.

Protocol:

  • To a solution of the oxazolidinone auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diastereoselective Enolate Alkylation

This is the key stereocenter-forming step.[10]

cluster_reactants Reactants AcylAux N-Acyl Oxazolidinone Base Strong Base (e.g., LDA or NaHMDS) AcylAux->Base Deprotonation (-78 °C) Electrophile Electrophile (e.g., Alkyl Halide) Base->Electrophile Alkylation Product Alkylated Product Electrophile->Product Solvent Anhydrous Solvent (e.g., THF)

Caption: Diastereoselective alkylation workflow.

Protocol:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise.[1]

  • Stir the solution for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Diastereoselective Aldol Reaction

A reliable method for the synthesis of syn-aldol products.

cluster_reactants Reactants AcylAux N-Acyl Oxazolidinone LewisAcid Lewis Acid (e.g., Bu2BOTf) AcylAux->LewisAcid Enolate Formation (0 °C to -78 °C) Base Tertiary Amine (e.g., DIPEA) LewisAcid->Base Aldehyde Aldehyde Base->Aldehyde Aldol Addition Product Syn-Aldol Adduct Aldehyde->Product Solvent Anhydrous Solvent (e.g., CH2Cl2)

Caption: Evans asymmetric aldol reaction workflow.

Protocol:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv).

  • Cool the reaction mixture to -78 °C and stir for 30 minutes.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by flash column chromatography.

Cleavage of the Oxazolidinone Auxiliary

The final step to release the chiral product.[11][12]

cluster_reactants Reactants ProductAux Product-Auxiliary Adduct Reagent Cleavage Reagent (e.g., LiOH/H2O2) ProductAux->Reagent Hydrolysis Product Chiral Product Reagent->Product Auxiliary Recovered Auxiliary Reagent->Auxiliary Solvent Solvent (e.g., THF/Water)

Caption: Cleavage and recovery of the auxiliary.

Protocol:

  • Dissolve the product-auxiliary adduct (1.0 equiv) in a mixture of THF and water (3:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 equiv).[11][12]

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral product is typically in the organic layer, and the auxiliary can be recovered from the aqueous layer by extraction after acidification.

  • Purify the chiral product as needed.

A Note on Safety: The cleavage of Evans oxazolidinones with LiOH/H₂O₂ can lead to the evolution of oxygen gas, which can create a safety hazard in the presence of flammable organic solvents.[13][14][15] It is crucial to ensure proper inerting of the reaction vessel and to control the rate of addition of the reagents, especially on a larger scale.

Conclusion

Substituted oxazolidinone auxiliaries are indispensable tools in modern asymmetric synthesis, consistently delivering high yields and exceptional levels of stereocontrol in a variety of important chemical transformations. The choice of substituent allows for fine-tuning of the steric environment to suit specific substrates and reactions. By understanding the underlying principles of stereodirection and utilizing robust, well-established protocols, researchers can confidently employ these auxiliaries to access complex, enantiomerically pure molecules, thereby accelerating the pace of drug discovery and development.

References

Please note that for the following references, a direct clickable URL is provided for verification.

  • Beutner, G. L., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1534-1543. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Beutner, G. L., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Laso, N. M., et al. (1997). 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-132. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. [Link]

  • Wikipedia. (2017, March 16). Aldol reaction. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Organic letters, 10(16), 3481–3484. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). (2S,3R)-3-HYDROXY-1-((4S)-4-BENZYL-2-THIOXO-THIAZOLIDIN-3-YL)-2,4-DIMETHYL-PENTAN-1-ONE and (2R,3S)-3-HYDROXY-1-((4S)-4-BENZYL-2-THIOXO-THIAZOLIDIN-3-YL)-2,4-DIMETHYL-PENTAN-1-ONE. Organic Syntheses, 83, 149. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Jiang, L., et al. (2013). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions. Chinese Journal of Chemistry, 31(1), 121-124. [Link]

  • de la Cruz, P., et al. (2004). Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. Molecules, 9(11), 933-943. [Link]

  • Wang, X., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. [Link]

  • Macmillan Group. (2002, September 18). The Selective Aldol Reaction. [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 262, 35-40. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Li, Z., et al. (2018). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Organic & Biomolecular Chemistry, 16(34), 6246-6250. [Link]

  • Tverezovsky, V. V., et al. (2012). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Organic letters, 14(24), 6334–6337. [Link]

  • Sammakia, T., et al. (2006). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of organic chemistry, 71(23), 8823–8831. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Oxazaborolidinone-Promoted Vinylogous Mukaiyama Aldol Reactions. [Link]

  • Majer, P., & Madej, D. (2019). Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. Molecules (Basel, Switzerland), 24(17), 3042. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. [Link]

  • Berkowitz, D. B., et al. (1997). Free α-Oxiranyl Amino Acids. The Journal of organic chemistry, 62(21), 7187–7194. [Link]

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Comparative

Validating purity of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one via elemental analysis

Validating Purity of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one via Elemental Analysis: A Comparative Technical Guide Executive Summary: The Purity Paradox In the synthesis of heterocyclic intermediates like 5-Ethyl-4-propyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one via Elemental Analysis: A Comparative Technical Guide

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic intermediates like 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (C₈H₁₅NO₂; MW: 157.21 g/mol ), Elemental Analysis (EA) has traditionally served as the "gatekeeper" for publication and bulk characterization.[1] However, in modern drug development, EA’s reliance on mass percentage is a blunt instrument. While it confirms elemental composition within a standard tolerance (±0.4%), it fails to detect isomeric impurities, non-volatile inorganic contaminants, or solvent entrapment that mimics the analyte's stoichiometry.

This guide outlines a rigorous EA protocol for this specific isoxazolidinone derivative while objectively comparing it against high-fidelity alternatives: Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) .[1][2]

Technical Deep Dive: Elemental Analysis (CHN) Protocol

The Molecule: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is an isoxazolidinone scaffold.[1] These rings are chemically distinct from their 1,3-oxazolidinone counterparts (Evans auxiliaries) and possess a nitrogen-oxygen bond that can be sensitive to aggressive combustion conditions.[1]

Theoretical Composition (C₈H₁₅NO₂)
ElementCalculationTheoretical Mass %
Carbon (8 × 12.011) / 157.2161.12%
Hydrogen (15 × 1.008) / 157.219.62%
Nitrogen (14.007) / 157.218.91%
Experimental Workflow

To achieve the industry standard tolerance of ±0.4%, the following protocol must be strictly adhered to, particularly to mitigate hygroscopicity common in amide-like heterocycles.

Step-by-Step Methodology:

  • Pre-Analysis Drying (Critical):

    • The N-O bond polarity renders the surface hygroscopic.

    • Action: Dry 50 mg of sample in a vacuum oven at 40°C (20 mbar) for 4 hours over P₂O₅.

    • Why: Surface moisture (H₂O) inflates Hydrogen % and dilutes Carbon/Nitrogen %, leading to false failures.

  • Microbalance Weighing:

    • Use a sub-microgram balance (readability 0.1 µg).

    • Target sample mass: 2.0 – 2.5 mg.[1]

    • Encapsulate in tin (Sn) capsules (combustion aid).

  • Combustion Parameters (Flash Combustion):

    • Reactor Temp: 980°C (ensure complete oxidation of the ethyl/propyl chains).

    • Reduction Temp: 650°C (Copper column to convert NOₓ to N₂).

    • Carrier Gas: Helium (Grade 5.0).[1]

    • Oxygen Injection: 10 mL loop (excess O₂ required for complete ring opening).

  • Calibration:

    • Primary Standard: Acetanilide (C₈H₉NO) or Cyclohexanone-2,4-dinitrophenylhydrazone (matches the N/C ratio closer to the analyte).

    • Validation: Run a "check standard" every 10 samples.[1]

Comparative Analysis: EA vs. qNMR vs. HPLC

While EA provides a "Pass/Fail" on composition, it is blind to structure. The following table contrasts EA with modern alternatives for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.

Performance Matrix
FeatureElemental Analysis (EA) qNMR (¹H) HPLC (UV/Vis)
Primary Output Mass % (C, H, N)Absolute Purity (wt%)Area % (Purity Profile)
Specificity Low (Cannot distinguish isomers)High (Structural confirmation)Medium (Depends on column)
Sample Req. 2–3 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Isomers, Inorganic salts, Water (if not calculated)Proton-free impurities (inorganics)Non-chromophoric impurities
Turnaround Fast (10 mins)Fast (20 mins)Slow (Method Dev.[1] required)
Cost LowHigh (Instrument time)Medium
Scenario Analysis: The "False Pass"

Imagine a sample of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one contaminated with 1.5% of a regioisomer (e.g., 4-ethyl-5-propyl isomer).[1]

  • EA Result: PASS . The elemental ratio is identical.

  • qNMR Result: FAIL . Distinct chemical shifts for the H-4 and H-5 protons would reveal the impurity.[1]

  • HPLC Result: FAIL . Two distinct peaks would appear (assuming chiral or achiral resolution).

Advanced Validation: The qNMR Protocol

For drug development, EA must be cross-validated with qNMR. This "Self-Validating System" ensures that a correct EA result is not due to compensating errors.[1]

qNMR Methodology for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one:

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (singlet at δ 6.3 ppm) or 1,3,5-Trimethoxybenzene .[1]

    • Constraint: IS signals must not overlap with the propyl methyl triplet (δ ~0.9 ppm) or the ring protons (δ 3.5–4.5 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of analyte (±0.01 mg).

    • Weigh ~5 mg of IS (±0.01 mg).

    • Dissolve in CDCl₃ or DMSO-d₆ (ensure full solubility).[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): ≥ 30 seconds (5 × T₁ of the longest proton) to ensure full magnetization recovery.

    • Scans: 16 or 32.[1]

  • Calculation:

    
    [3]
    

Visualizations

Diagram 1: The Purity Validation Workflow

A logical decision tree for accepting a batch of intermediate.

PurityValidation Start Crude 5-Ethyl-4-propyl- 1,2-oxazolidin-3-one Drying Vacuum Drying (40°C, P2O5) Start->Drying EA Elemental Analysis (CHN Combustion) Drying->EA DecisionEA Is C/H/N within ±0.4%? EA->DecisionEA FailEA FAIL: Recrystallize (Check solvent/moisture) DecisionEA->FailEA No PassEA PASS: Composition Verified DecisionEA->PassEA Yes FailEA->Start qNMR qNMR Analysis (Absolute Purity) PassEA->qNMR DecisionNMR Purity > 98.0%? qNMR->DecisionNMR FailNMR FAIL: Identify Impurity (Isomer/Solvent) DecisionNMR->FailNMR No Final RELEASE BATCH (Valid for Biological Testing) DecisionNMR->Final Yes

Caption: Figure 1. Integrated workflow combining EA for bulk composition and qNMR for specific purity quantification.

Diagram 2: The Analytical Blind Spot

Visualizing why EA alone is insufficient for isomeric compounds.

BlindSpot cluster_0 Sample Composition Molecule Target Molecule (C8H15NO2) EA_Method Elemental Analysis Molecule->EA_Method qNMR_Method qNMR / HPLC Molecule->qNMR_Method Isomer Regioisomer (C8H15NO2) Isomer->EA_Method Isomer->qNMR_Method Result_EA Result: 61.1% Carbon (PASS) EA_Method->Result_EA Cannot Distinguish Result_NMR Result: Split Peaks (FAIL) qNMR_Method->Result_NMR Distinguishes

Caption: Figure 2. The "Blind Spot" of Elemental Analysis. EA returns a positive result even in the presence of isomeric impurities, necessitating orthogonal methods like qNMR.

References

  • ASTM International. (2015).[1] *ASTM E258-07:

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-4-propyl-1,2-oxazolidin-3-one

Guiding Principle: Proactive Safety in the Absence of Specific Data As laboratory professionals, we often encounter novel or sparsely documented compounds. 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is one such case where a s...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Proactive Safety in the Absence of Specific Data

As laboratory professionals, we often encounter novel or sparsely documented compounds. 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is one such case where a specific, publicly available Safety Data Sheet (SDS) is not readily found. This guide is therefore built on a foundation of chemical prudence. The recommendations below are synthesized from the known hazard profiles of structurally related oxazolidinone compounds and authoritative laboratory safety standards.[1][2] The oxazolidinone class of heterocyclic compounds exhibits a range of biological activities, and while some derivatives are relatively benign, others can be irritants or possess other toxicological properties.[3][4][5] Therefore, we will adopt a conservative stance, treating the compound with the caution required for a potentially hazardous substance until proven otherwise.

This document provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety while handling 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.

Hazard Assessment: An Informed Perspective

Without a specific SDS, we must infer potential hazards from related chemical structures. Safety data for various oxazolidinone and isoxazoline derivatives indicate potential risks including:

  • Skin and Eye Irritation: Many organic compounds, particularly heterocyclic ones, can cause irritation upon contact.[3]

  • Allergic Skin Reaction: Some related compounds are known to be skin sensitizers.[6]

  • Harmful if Swallowed: Acute oral toxicity is a noted hazard for certain isoxazoline derivatives.[6]

  • Inhalation Risk: If the compound is a fine powder or if aerosols are generated, inhalation could be a route of exposure.

Based on these potential risks, a robust PPE protocol is not just recommended; it is essential. Every protocol must be a self-validating system, where the chosen PPE serves as the last and most critical line of defense against exposure.[2]

Core PPE Requirements: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[2][7] For handling 5-Ethyl-4-propyl-1,2-oxazolidin-3-one, the following multi-layered approach is required.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound, even in small quantities.[7][8]

  • Causality: Goggles provide a 360-degree seal around the eyes, offering superior protection from liquid splashes, unexpected reactions, and airborne particles compared to standard safety glasses.[7] For procedures with a significant splash hazard, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[7][9] All eye and face protection should be ANSI Z87 certified.[7]

Skin and Body Protection: An Impermeable Barrier

Gloves: The choice of glove material is critical. Nitrile gloves are the standard and recommended choice for handling a wide array of organic chemicals.[10][11][12][13]

  • Causality: Nitrile is a synthetic copolymer that provides excellent resistance to many organic solvents, weak acids, and bases.[10][11] This is crucial as you will likely be dissolving the compound in an organic solvent. It is imperative to always check the specific chemical compatibility of your gloves with any solvents being used. For prolonged work or when handling highly concentrated solutions, consider double-gloving. Always change gloves immediately if you suspect contamination or damage.[14][15]

Laboratory Coat/Gown: A long-sleeved, knee-length lab coat is mandatory.[7][16] For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron or gown made of materials like polyethylene-coated polypropylene should be worn over the lab coat.[9][17]

  • Causality: A lab coat protects your skin and personal clothing from accidental spills. The material should be relatively non-absorbent to prevent hazardous chemicals from being held against the skin.[17]

Respiratory Protection: A Precautionary Measure

Respiratory protection is generally not required if the compound is handled exclusively within a certified chemical fume hood, which is the strongly recommended engineering control.[16]

  • Causality: A fume hood is designed to capture and vent hazardous vapors and dusts away from the user. However, if you must handle the solid compound outside of a fume hood (e.g., weighing), a NIOSH-approved N95 respirator should be worn to prevent inhalation of fine particles. For situations that could generate vapors or aerosols outside of a fume hood, a respirator with an organic vapor cartridge would be necessary.[8] All respirator use must comply with your institution's written respiratory protection program, which includes fit-testing and training.

Operational Plans and Step-by-Step Protocols

Trustworthiness in the lab is built on clear, repeatable procedures. The following workflows ensure safety and procedural integrity.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start_node Start: Assess Task d1 d1 start_node->d1 Handling Compound? decision_node decision_node ppe_node ppe_node end_node Proceed with Task ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Splash Goggles d1->ppe_base Yes d2 Risk of Splash or Aerosol? ppe_base->d2 ppe_face_shield Add Face Shield over Goggles d2->ppe_face_shield Yes d3 Work Outside Fume Hood? d2->d3 No ppe_face_shield->d3 d3->end_node No ppe_respirator Add N95 Respirator (or higher) d3->ppe_respirator Yes ppe_respirator->end_node

Caption: PPE Selection Workflow Diagram.

Protocol: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Gown d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (pull cuffs over gown) d3->d4 f1 1. Gloves (peel off) f2 2. Gown / Lab Coat (peel off) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: Standard Donning and Doffing Sequence.

Disposal Plan for Contaminated PPE

Used PPE that has been contaminated with 5-Ethyl-4-propyl-1,2-oxazolidin-3-one must be treated as hazardous waste.

  • Segregation: Do not mix contaminated PPE with regular trash.[18][19]

  • Collection: Place all used gloves, disposable gowns, and other contaminated items into a designated, leak-proof hazardous waste container that is clearly labeled.[20]

  • Procedure:

    • While still wearing gloves, carefully place all disposable items into the hazardous waste bag or container.

    • Doff gloves using the proper technique to avoid touching the outer contaminated surface, and dispose of them in the same container.

    • Securely close the container.

  • Final Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program.[20][21] Never dispose of chemically contaminated items in the standard trash or down the drain.[18]

Summary and Quick Reference

For ease of use, the table below summarizes the core PPE recommendations.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Weighing Solid (on benchtop) Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatWork in Fume Hood
Running Reactions / Transfers Goggles & Face ShieldNitrile Gloves (Double)Lab Coat / Chem-Resistant ApronWork in Fume Hood
Handling Spills Goggles & Face ShieldHeavy-Duty Nitrile GlovesChem-Resistant Gown/ApronRespirator w/ Organic Vapor Cartridge

This guide provides a robust framework for safely handling 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. Always remember that PPE is the final barrier. Sound laboratory practice, including the use of engineering controls like fume hoods, is your primary defense. Adherence to these protocols demonstrates a commitment to the safety of yourself and your colleagues.

References

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY.
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  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Formaspace.
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  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Your Guide to Disposing PPE Waste the Right Way. (2025, September 6). Ecolab.
  • What is the proper way to dispose of PPE?. Creative Safety Supply.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • A Step-by-Step Guide to Throwing Out PPE Waste Responsibly. ERC.
  • Safety data sheet for ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate. (2020, January 28). Santa Cruz Biotechnology.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET for (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine. (2025, March 31). TCI Chemicals.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet for L-Cycloserine. (2024, September 19). Cayman Chemical.
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